This compound (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) [1] [2]. BTK is a crucial enzyme in the immune system, belonging to the Tec family of non-receptor tyrosine kinases. It is essential for signaling through the B-cell receptor (BCR) and several Fc receptors (FcγR, FcεR) [1] [2] [3]. Given its role in B cell and myeloid cell activation, BTK is a promising therapeutic target for treating various autoimmune diseases such as rheumatoid arthritis, lupus, and Sjögren's syndrome [1] [2].
The drug discovery strategy aimed to identify a covalent inhibitor with the intrinsic potency, selectivity, and pharmacokinetic (PK) properties necessary for rapid systemic inactivation of BTK following a very low oral dose [2]. This strategy successfully led to the identification of this compound, which has advanced into clinical studies based on its excellent efficacy in animal models and a desirable tolerability profile [2] [3].
The table below summarizes the core in vitro and in vivo characteristics of this compound.
| Aspect | Details |
|---|---|
| Molecular Formula | C₂₀H₂₃FN₄O₂ [4] |
| Molecular Weight | 370.428 g/mol [4] |
| Mechanism of Action | Covalent, irreversible inhibitor of BTK [2] |
| Primary Target (IC₅₀) | BTK (0.1 nM) [5] |
| Related Targets (IC₅₀) | TEC (0.9 nM), BMX (1.5 nM), TXK (5 nM) [5] |
| Selectivity | >5,000-fold selective for BTK over 240 other kinases [1] [5] |
| Human Whole Blood Assay (IC₅₀) | Inhibition of BCR-stimulated CD69 on B cells (11 nM) [5] |
| In Vivo Half-life (Plasma) | Short across species (0.46 - 4.3 hours) [5] |
| Oral Bioavailability | High in multiple species (e.g., 100% in mice, 74% in rats) [5] |
The discovery of this compound was the result of a deliberate strategy to optimize a series of inhibitors for rapid and efficient target inactivation [2].
To characterize this compound, several key experiments were conducted, the methodologies of which are crucial for researchers to understand.
1. BTK Occupancy Assay (Clinical PD Biomarker)
2. In Vivo Efficacy Models
3. Selectivity Profiling
A first-in-human, double-blind, placebo-controlled Phase I study (NCT02705989) evaluated the safety and PK/PD of this compound in healthy participants [1].
The following diagram illustrates the key signaling pathways mediated by BTK that are relevant to autoimmune diseases, and where this compound acts.
Key: BCR (B-cell receptor), FcR (Fc receptors), RANK (Receptor activator of NF-κB). This compound covalently inhibits BTK, disrupting downstream pro-inflammatory signaling.
Bruton's Tyrosine Kinase (BTK) is crucial for signaling in multiple immune pathways. Branebrutinib is designed to irreversibly inhibit BTK, providing long-lasting effects.
The following diagram illustrates how this compound covalently inhibits BTK and its impact on key signaling pathways.
This compound covalently binds BTK at Cys481, irreversibly inhibiting downstream signaling.
The discovery of this compound was guided by a strategy to identify a molecule with optimal properties for rapid and sustained BTK inactivation [2].
The table below summarizes key quantitative data from this compound's preclinical profile.
| Profile Aspect | Preclinical Findings |
|---|---|
| Biochemical Potency | Demonstrated high intrinsic potency as a covalent BTK inhibitor [2]. |
| Selectivity | >5,000-fold selectivity for BTK over 240 other kinases [3]. |
| In Vivo Efficacy (Murine Models) | |
| Collagen-Induced Arthritis | Maximal efficacy at doses ≥0.5 mg/kg/day orally [3]. |
| Lupus Nephritis | Potent efficacy with BTK inhibition at doses as low as 0.2 mg/kg [3]. |
A Phase I study in healthy participants characterized the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound [3].
The following diagram outlines the workflow and key findings from the Phase I clinical study.
Phase I study demonstrated favorable PK/PD and safety profile for this compound.
The table below summarizes the key clinical parameters from the Phase I study.
| Parameter | Findings from Phase I Study |
|---|---|
| Doses Studied | SAD: 0.3 - 30 mg; MAD: 0.3 - 10 mg daily for 14 days [3]. |
| Plasma T~max~ | Within 1 hour [3]. |
| Plasma Half-life | 1.2 - 1.7 hours [3]. |
| BTK Occupancy | 100% after a single 10 mg dose [3]. |
| BTK Occupancy Half-life | 115 - 154 hours [3]. |
| Safety Profile | Well tolerated; most adverse events (AEs) were mild or moderate [3]. |
Based on the strong preclinical and Phase I data, this compound has advanced into further clinical studies to evaluate its efficacy in autoimmune conditions [4] [3].
The development of this compound utilized specific experimental methodologies to characterize its interaction with BTK.
Branebrutinib works by covalently and irreversibly binding to Bruton's Tyrosine Kinase (BTK), permanently inactivating it.
The following diagram illustrates the key signaling pathways that this compound inhibits through its action on BTK.
The promising profile of this compound is supported by robust quantitative data from preclinical and clinical studies.
| Parameter | Findings | Context / Significance |
|---|---|---|
| BTK Occupancy (RO) | 100% after single 10 mg dose [1] | Demonstrates rapid and complete target engagement in humans. |
| BTK Occupancy Half-life | 115–154 hours (~5–6 days) [1] | Long-lasting effect despite short plasma half-life; enables sustained inhibition. |
| Plasma Half-life (t₁/₂) | 1.2–1.7 hours [1] | Rapidly cleared from circulation. |
| Time to Cₘₐₓ (Tₘₐₓ) | <1 hour [1] | Rapidly absorbed after oral administration. |
| Selectivity | >5,000-fold over most other kinases [1] [2] | Suggests potential for a reduced off-target toxicity profile. |
| Efficacious Dose (Preclinical) | ≥0.5 mg/kg (once daily) [1] [2] | Achieved ≥90% BTK occupancy and maximal efficacy in animal models of RA and lupus. |
The development of this compound is backed by detailed experimental protocols, particularly a first-in-human Phase I study.
This compound has advanced to Phase II clinical trials for several autoimmune indications, as shown in the table below.
| Indication | Highest Phase | Status (as of late 2022/2023) |
|---|---|---|
| Systemic Lupus Erythematosus | Phase II | Trial completed (Dec 2022) [5] |
| Rheumatoid Arthritis | Phase II | Trial completed (Dec 2022) [5] |
| Sjogren's Syndrome | Phase II | Trial completed (Dec 2022) [5] |
| Atopic Dermatitis | Phase II | Trial completed (Aug 2022) [5] |
This compound's clinical profile is defined by several key characteristics:
Ibrutinib, a canonical covalent BTK inhibitor, functions through a specific, multi-step mechanism targeting cysteine 481 (C481) within BTK's ATP-binding pocket [1] [2]. The process involves precise molecular orientation and bond formation, which you can visualize in the following pathway diagram:
The mechanism of covalent binding of ibrutinib to BTK's C481 residue involves a multi-step reaction with intermediate states [3].
The initial Non-Covalent BTK-Ibrutinib Complex is formed when the inhibitor's core structure docks into the ATP-binding pocket of BTK, positioning the electrophilic acrylamide warhead near the thiol (-SH) group of C481 [2].
The first chemical step involves Direct Proton Transfer. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations reveal that the thiol proton of C481 is directly transferred to the β-carbon of the acrylamide warhead, leading to a Thiolate Intermediate and enabling a nucleophilic attack on the α,β-unsaturated system [4] [3].
This is followed by Covalent Bond Formation and Enol Intermediate. The nucleophilic attack results in the formation of a covalent carbon-sulfur (C-S) bond, creating a Enol Intermediate [4]. Finally, a Rate-Limiting Keto-Enol Tautomerization occurs. The enol intermediate undergoes a tautomerization to form the more stable ketone, producing the Final Inactivated BTK-Ibrutinib Complex. This step has a calculated energy barrier (ΔG‡) of 10.5 kcal mol⁻¹ [4].
Characterizing covalent inhibitors requires specific kinetic and energetic parameters. The table below summarizes key quantitative data for BTK covalent inhibition.
| Parameter | Value / Finding | Significance / Interpretation | Primary Source |
|---|---|---|---|
| Tautomerization Energy Barrier (ΔG‡) | 10.5 kcal mol⁻¹ | Identifies the rate-limiting step in the covalent binding pathway. | [4] |
| Inactivation Rate Constant ((k_{inact})) | Often reported as a ratio (k_{inact}/K_I) | A composite measure of inhibitor efficiency; a higher ratio indicates more efficient inactivation. | [5] |
| Inhibition Constant ((K_I)) | Part of (k_{inact}/K_I) ratio | Reflects the affinity of the initial, reversible enzyme-inhibitor complex. | [5] |
| Binding Energy Contribution | Covalent bond formation is highly exergonic; non-covalent dispersion forces contribute more to total binding energy. | Highlights the critical role of strong non-covalent interactions in overall binding affinity and selectivity. | [6] |
| IC₅₀ for BTK | 0.5 nM | Measures the potency of the inhibitor in blocking BTK's function. | [1] |
A significant finding is that while covalent bond formation is highly exergonic, non-covalent van der Waals dispersion forces make a larger absolute contribution to the total binding energy [6]. This underscores that a potent covalent inhibitor requires both a reactive warhead and a well-optimized molecular scaffold for strong non-covalent interactions.
Evaluating covalent inhibitors requires specific methodologies to capture their time-dependent and irreversible nature.
Mechanistic Pathway Analysis via QM/MM: This protocol determines the detailed chemical reaction pathway. The system is modeled with a high-level quantum mechanical (QM) region encompassing the reactive atoms (C481 side chain, acrylamide warhead, key water molecules) embedded within a molecular mechanics (MM) representation of the rest of the protein and solvent [4] [3]. The reaction pathway is located using methods like the string method in collective variables, and free energy barriers are calculated to identify rate-limiting steps and transient intermediates [4] [3].
Kinetic Characterization of Covalent Inactivation ((k_{inact}/K_I)): This measures the efficiency of covalent modification. BTK is incubated with varying concentrations of the inhibitor over multiple time points. Residual enzyme activity is measured after each incubation. Data are fit to the progress curve equation for irreversible inhibition: ( \text{Activity} = e^{-k_{obs} \cdot t} ), where ( k_{obs} = \frac{k_{inact} \cdot [I]}{K_I + [I]} ) [5]. A plot of (k_{obs}) vs. [I] is used to determine the kinetic parameters (k_{inact}) and (K_I). The second-order rate constant (k_{inact}/K_I) is the most reliable parameter for comparing covalent inhibitor efficiency [5].
Cellular Target Engagement and Occupancy Assay: This protocol assesses inhibitor binding in a physiological context. Cells expressing BTK are treated with the inhibitor. BTK is immunoprecipitated from cell lysates and analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm covalent adduct formation [5]. To measure occupancy, lysates from treated cells are tested in a kinase activity assay with a covalent probe that competes for the C481 binding site. The reduction in probe binding correlates with the fraction of BTK occupied by the inhibitor [1] [5].
Research is actively addressing the clinical challenge of resistance, often driven by mutations at the C481 site.
Reversible Covalent Inhibition: This emerging class, including Rilzabrutinib (PRN1008), features warheads (e.g., cyanoacrylamide) that form a covalent bond with C481, but the bond is more chemically labile and can reverse under physiological conditions [7]. This approach maintains potent inhibition while potentially offering a differentiated pharmacokinetic and safety profile, making it suitable for treating autoimmune diseases [7].
Overcoming Resistance Mutations: The primary mechanism of resistance to irreversible inhibitors like Ibrutinib is the C481S mutation, which removes the critical nucleophile for covalent binding [8]. Strategies include developing non-covalent inhibitors that do not rely on C481 or designing reversible covalent inhibitors that can still form transient bonds with the serine mutant, though with reduced affinity [7].
The field of covalent BTK inhibition continues to evolve, with ongoing research focused on designing next-generation inhibitors that combine optimal reactivity, selectivity, and ability to overcome resistance.
Although direct in silico binding data is unavailable, the search results provide strong evidence of this compound's binding mechanism and high selectivity from experimental studies. The table below summarizes the key characteristics that are known from the literature.
| Characteristic | Description | Evidence from Literature |
|---|---|---|
| Target | Bruton's Tyrosine Kinase (BTK) [1] [2] [3] | |
| Binding Residue | Cysteine 481 (Cys481) in the active site [1] [2] | |
| Binding Mechanism | Irreversible, covalent binding [1] [2] [3] | |
| Selectivity | >5000-fold selectivity for BTK over 240 other kinases [1] | |
| Key Effect | Rapid and high BTK occupancy (100% after single 10 mg dose) [1] |
Since specific in silico data for this compound is not publicly available, you can build a computational research plan based on the known experimental data and studies of similar drugs.
Based on the general approach for covalent inhibitors and the specific methods found for ibrutinib [4], the following diagram outlines a potential workflow for conducting in silico binding studies on this compound.
The experimental data provides a solid foundation for computational work. By applying the methodologies used for ibrutinib to this compound, you can generate valuable in silico insights to guide further research.
This compound (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) [1]. The table below summarizes its preclinical efficacy as reported in the search results:
| Disease Model | Species | Dosing Regimen | Key Efficacy Findings | BTK Occupancy |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) [1] | Mouse | ≥ 0.5 mg/kg, orally, once daily | Protection against clinically evident disease, histological joint damage, and bone mineral density loss. Maximal efficacy observed. | ≥ 90% inactivation of BTK in vivo |
| Collagen Antibody-Induced Arthritis (CAIA) [1] | Mouse | ≥ 0.5 mg/kg, orally, once daily | Protection against clinically evident disease, histological joint damage, and bone mineral density loss. Maximal efficacy observed. | ≥ 90% inactivation of BTK in vivo |
| Lupus Nephritis [1] | Mouse | As low as 0.2 mg/kg | Potent efficacy across a range of measures (e.g., reduction in proteinuria). | Robust inhibition of BTK activity |
This compound has demonstrated >5000-fold selectivity for BTK over 240 other kinases, with only four related Tec family kinases showing less selectivity [1]. This high selectivity is a key differentiator intended to minimize off-target effects.
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is also involved in signaling through Fc receptors (FcγR, FcεRI) found on various immune cells like B cells, macrophages, mast cells, and basophils [1] [2] [3].
The following diagram illustrates the key signaling pathways involving BTK and how this compound exerts its inhibitory effect.
This compound covalently binds to the cysteine 481 (Cys481) residue in the ATP-binding site of BTK, leading to its rapid inactivation [1] [3]. This inhibition disrupts the downstream signaling cascades that drive B-cell activation, proliferation, and survival, as well as the activation of other innate immune cells [1] [3]. In autoimmune disease models, this mechanism translates to reduced inflammation and tissue damage.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases that plays fundamental roles in multiple signaling pathways regulating B-cell development, differentiation, and activation. BTK is expressed in various hematopoietic cells including B lymphocytes, macrophages, neutrophils, mast cells, and osteoclasts, but is notably absent in T cells and plasma cells [1]. The structural organization of BTK comprises five functional domains: a pleckstrin homology (PH) domain at the N-terminus, followed by a TEC homology (TH) domain, SRC homology 3 (SH3) domain, SH2 domain, and a catalytic kinase domain at the C-terminus [1]. BTK activation occurs through a multi-step process initiated by recruitment to the cell membrane through binding of its PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), followed by phosphorylation at tyrosine residue 551 (Y551) by SRC family kinases or SYK, and subsequent autophosphorylation at tyrosine 223 (Y223) for full activation [1].
This compound (BMS-986195) is a potent, highly selective, oral small molecule covalent inhibitor that specifically targets BTK through irreversible binding to cysteine 481 (Cys481) within the active site [2] [3]. This covalent modification results in rapid inactivation of BTK kinase activity, effectively abrogating downstream signaling pathways. This compound demonstrates remarkable selectivity, with >5000-fold selectivity for BTK over 240 other kinases, exhibiting only minimal cross-reactivity with four related Tec family kinases [2]. The covalent binding mechanism enables sustained pharmacodynamic effects despite rapid clearance of the drug from plasma, as the inhibited BTK protein remains inactive until new protein synthesis occurs [2] [4]. This molecular strategy has been leveraged for therapeutic intervention in various B-cell malignancies and autoimmune disorders, positioning this compound as a promising candidate for targeted immunotherapy with potentially favorable pharmacokinetic and safety profiles.
The kinetic profile of this compound demonstrates rapid absorption and clearance, coupled with prolonged target engagement. Data from phase I clinical trials reveal that this compound is rapidly absorbed following oral administration, reaching maximum plasma concentration within 1 hour post-dosing [2]. The compound exhibits a relatively short plasma half-life of 1.2-1.7 hours, with plasma concentrations dropping below detectable levels within 24 hours after administration [2]. Despite this rapid clearance, BTK occupancy remains sustained due to the covalent binding mechanism of this compound to its target. Following a single 10 mg dose, BTK occupancy reaches 100%, with occupancy decay following a predictable pattern corresponding to the natural turnover rate of the BTK protein [2].
Table 1: Key Pharmacokinetic Parameters of this compound from Phase I Clinical Trials
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Tmax | ~1 hour | Single dose (0.3-30 mg) | [2] |
| Plasma half-life | 1.2-1.7 hours | Single dose | [2] |
| Time to undetectable | <24 hours | - | [2] |
| BTK occupancy half-life | 115-154 hours | Multiple dose | [2] |
| Occupancy EC50 | ~22.3 nM | Ramos cells | [4] |
The disconnect between plasma pharmacokinetics and target engagement represents a crucial characteristic of covalent inhibitors like this compound. While the drug is rapidly cleared from systemic circulation, its pharmacodynamic effects persist significantly longer due to the irreversible nature of the drug-target interaction [2] [4]. The mean half-life of BTK occupancy decay ranges between 115-154 hours (approximately 5-6 days) following multiple dosing, aligning with the estimated turnover rate of the BTK protein itself [2]. This prolonged occupancy supports less frequent dosing regimens than would be predicted based on plasma half-life alone, potentially enhancing patient compliance and reducing peak concentration-dependent adverse events.
Comprehensive mechanistic studies of BTK inhibition kinetics provide fundamental insights into this compound's pharmacodynamic profile. Research utilizing quantitative pharmacokinetic-pharmacodynamic (PK/PD) modeling has established critical parameters governing the interaction between covalent BTK inhibitors and their target [4]. The inhibition efficiency is quantified by the second-order rate constant kinact/Ki, which represents the efficiency of inactivation when the enzyme-inhibitor complex is in rapid equilibrium relative to the rate of the covalent bond formation step. For this compound and similar covalent BTK inhibitors, this parameter determines the rate of target occupancy achieved at specific drug concentrations [4].
Table 2: In Vitro Binding Kinetics and Cellular Parameters of BTK Inhibition
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| k5 (kinact) | 2.41 ± 0.67 h⁻¹ | Maximum inactivation rate | [4] |
| Kappi | 40 nM | Apparent inhibition constant | [4] |
| Occupancy EC50 | 22.3 ± 5.4 nM | Concentration for 50% occupancy | [4] |
| Target turnover (ρ) | 0.079 h⁻¹ | BTK degradation/resynthesis rate | [4] |
| M (KM/[S]) | 0.05-0.1 | ATP competition parameter | [4] |
The target turnover rate (ρ = 0.079 h⁻¹) represents the combined processes of BTK degradation and resynthesis, which ultimately determines the recovery of functional BTK following covalent modification [4]. In cellular washout experiments, BTK occupancy by CC-292 (a related covalent BTK inhibitor) decreased to approximately 30% after 24 hours following initial complete engagement, demonstrating the significance of new protein synthesis in restoring signaling capacity [4]. This turnover rate corresponds to a BTK half-life of approximately 8.8 hours in Ramos cells, though the occupancy half-life observed clinically is substantially longer, potentially reflecting differences in cellular contexts or contribution from drug-specific properties [2] [4].
The quantitative assessment of BTK occupancy represents a critical component in understanding the pharmacodynamics of this compound and related covalent inhibitors. The established methodology utilizes a competitive covalent probe approach to quantify the percentage of BTK molecules that have been modified by the inhibitor versus those remaining available for binding [4]. The experimental workflow begins with preparation of cell lysates from treated samples, followed by incubation with high concentrations of a fluorescent covalent probe (BDP-CC-292) that specifically labels unoccupied BTK molecules [4]. The labeled proteins are then separated by SDS-PAGE and quantified through fluorescence scanning to determine the amount of probe-bound BTK.
The complementary measurement of total BTK levels is performed via Western blot analysis of the same samples, enabling calculation of the occupancy percentage [4]. The occupancy rate is determined using the formula: % Occupancy = [1 - (BTKprobe-bound / BTKtotal)] × 100. For concentration-response relationships, cells or samples are treated with varying concentrations of this compound, typically for a standardized period (1-2 hours) to approach equilibrium binding conditions. The data are then fit to an equilibrium target occupancy model to extract kinetic parameters including the maximum inactivation rate (k5 or kinact) and apparent inhibition constant (Kappi) [4]. This methodology provides direct measurement of target engagement in biological systems, bridging the gap between plasma drug concentrations and pharmacological effects.
The mechanistic PK/PD modeling framework for this compound integrates drug pharmacokinetics, target binding kinetics, and biological system parameters to predict target occupancy and therapeutic effects [4]. The model structure accounts for the irreversible binding mechanism through inclusion of the association rate constant (kon) and the covalent bond formation rate (kinact), as well as system-specific parameters such as target turnover rate and ATP competition effects [4]. For preclinical-to-clinical translation, the model incorporates physiological differences in BTK expression levels, turnover rates, and cellular distribution between experimental systems and humans.
The critical model components include: 1) a pharmacokinetic module describing drug absorption, distribution, and elimination; 2) a target binding module simulating the covalent interaction between this compound and BTK; 3) a turnover module accounting for BTK degradation and synthesis; and 4) a pharmacodynamic module linking BTK occupancy to downstream biological effects [4]. Model parameters are initially estimated from in vitro assays and then refined using data from cellular systems and in vivo studies. This quantitative framework enables prediction of therapeutic dosing regimens by identifying the relationship between this compound exposure, target occupancy levels, and efficacy metrics, thereby supporting rational drug development decisions [2] [4].
Experimental workflow for BTK occupancy assessment using competitive covalent probe methodology.
The phase I clinical evaluation of this compound in healthy participants established its preliminary safety and tolerability profile. The study employed a randomized, double-blind, placebo-controlled design with single-ascending dose (SAD: 0.3-30 mg), multiple-ascending dose (MAD: 0.3-10 mg daily for 14 days), and Japanese multiple-ascending dose (JMAD) cohorts [2]. Overall, this compound was well tolerated across the dose ranges tested, with the majority of adverse events characterized as mild to moderate in severity [2]. The incidence and severity of adverse events did not demonstrate a clear dose-response relationship, supporting a favorable therapeutic window for further clinical development.
A single serious adverse event was reported that led to study discontinuation, though specific details were not provided in the available literature [2]. Importantly, no pattern of laboratory abnormalities, vital sign changes, or electrocardiogram findings was identified across the study cohorts. The safety profile of this compound appears consistent with other selective BTK inhibitors, though comprehensive assessment in patient populations with autoimmune diseases or B-cell malignancies will be necessary to fully characterize its risk-benefit profile [2] [1]. The combination of favorable tolerability with sustained target engagement supports continued investigation of this compound in larger clinical trials.
The therapeutic potential of this compound spans both autoimmune disorders and B-cell malignancies, leveraging the critical role of BTK in multiple signaling pathways. In autoimmune conditions, BTK inhibition targets several pathological mechanisms: B-cell activation and autoantibody production through B-cell receptor signaling, immune complex formation and inflammation via Fc receptor signaling in myeloid cells, and osteoclast-mediated bone destruction through RANK/RANK-L signaling [2] [1]. Preclinical studies demonstrated robust efficacy in murine models of collagen-induced arthritis, with this compound protecting against clinically evident disease, histological joint damage, and bone mineral density loss at doses achieving ≥90% BTK occupancy [2].
The translational PK/PD modeling approach enables rational selection of dosing regimens for clinical trials. Based on the sustained BTK occupancy despite rapid plasma clearance, intermittent dosing schedules or once-daily administration would be expected to maintain sufficient target engagement for therapeutic efficacy [2] [4]. The relationship between BTK occupancy and efficacy appears to follow a steep exposure-response curve, with near-complete occupancy required for maximal effect in autoimmune models [2]. This contrasts with some B-cell malignancies where partial inhibition may suffice, potentially reflecting differential vulnerability of malignant versus normal B-cells to BTK inhibition [1] [4]. Clinical development continues to optimize this compound dosing to maintain high BTK occupancy while minimizing potential off-target effects.
BTK signaling pathways inhibited by this compound showing key therapeutic mechanisms.
This compound represents a promising therapeutic agent characterized by rapid and sustained BTK occupancy, favorable selectivity, and acceptable preliminary safety profile. The unique pharmacokinetic-pharmacodynamic dissociation exhibited by this compound—where plasma concentrations decline rapidly while target engagement persists—enables dosing regimens that maintain continuous pathway inhibition without requiring sustained high drug exposure [2] [4]. This profile potentially offers advantages over reversible inhibitors by ensuring more consistent target coverage throughout the dosing interval. The quantitative understanding of BTK occupancy kinetics and turnover provides a robust foundation for rational dose selection in clinical development, optimizing the probability of therapeutic success while minimizing potential adverse events.
Branebrutinib (BMS-986195) is an orally active, potent, and highly selective small-molecule covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Its core mechanism involves the irreversible covalent modification of the cysteine-481 (Cys481) residue within the ATP-binding site of BTK, leading to rapid inactivation of the enzyme [1] [2] [3].
It demonstrates robust in vivo efficacy in murine models of immune-mediated diseases such as rheumatoid arthritis and lupus [1] [4]. The table below summarizes its primary pharmacological characteristics.
| Property | Description |
|---|---|
| Molecular Weight | 370.42 [5] |
| Molecular Formula | C₂₀H₂₃FN₄O₂ [5] |
| CAS No. | 1912445-55-6 [5] |
| Mechanism | Irreversible covalent inhibitor of BTK [1] [2] |
| Primary Target | Bruton's Tyrosine Kinase (BTK) [1] [5] |
| Key Binding Site | Cysteine-481 (Cys481) [1] [3] |
| Selectivity | >5,000-fold selective for BTK over 240 other kinases; inhibits other Tec family kinases (TEC, BMX, TXK) at higher concentrations [1] [5] |
This compound's high potency and unique pharmacokinetic-pharmacodynamic (PK/PD) profile enable sustained target engagement despite rapid clearance from the bloodstream [1].
| Parameter | Value / Finding | Context / Details |
|---|---|---|
| In Vitro Potency (IC₅₀) [5] | ||
| BTK | 0.1 nM | Cell-free assay |
| TEC | 0.9 nM | Cell-free assay |
| BMX | 1.5 nM | Cell-free assay |
| TXK | 5.0 nM | Cell-free assay |
| Human Whole Blood Assay (IC₅₀) [1] [5] | 11 nM | Inhibition of B-cell receptor-stimulated CD69 on B cells |
| Clinical PK (Healthy Participants) [1] | ||
| Tmax | ~1 hour | Time to maximum plasma concentration |
| Plasma Half-life | 1.2 - 1.7 hours | Short systemic exposure |
| Clinical PD (BTK Occupancy) [1] [6] | ||
| Target Engagement | 100% occupancy | Reached after a single 10 mg dose |
| Occupancy Half-life | 115 - 154 hours | Explains sustained effect despite short PK half-life |
This compound was evaluated in dedicated DDI studies. The table below summarizes its effects on common probe substrates, indicating a generally low DDI risk [6].
| Concomitant Medication | DME or Transporter Tested | Cmax Ratio (90% CI) | AUCINF Ratio (90% CI) | Clinical Implication |
|---|---|---|---|---|
| Digoxin | P-glycoprotein (P-gp) | 1.57 (1.36–1.80) | 1.21 (1.11–1.32) | Mild increase in exposure |
| Methotrexate | BCRP, OATs, OATPs | 1.00 (0.92–1.09) | 0.94 (0.90–0.99) | No interaction |
| Montelukast | CYP2C8 | 1.56 (1.24–1.95) | 1.27 (1.10–1.47) | Weak interaction |
| Midazolam | CYP3A4 | 0.95 (0.82–1.11) | 1.00 (0.84–1.19) | No interaction |
| Rosuvastatin | BCRP, OATP1B1/1B3 | 0.81 (0.71–0.93) | 0.96 (0.88–1.04) | No interaction |
While the search results do not provide full laboratory manuals, they outline key methodological frameworks used in this compound's profiling.
1. In Vitro Kinase Selectivity and Potency Assays [1] [5]
2. BTK Occupancy Assay in Clinical Studies [1]
3. In Vivo Efficacy Models [1] [5] [4]
The following diagram illustrates the key signaling pathways mediated by BTK and the point of inhibition by this compound.
> this compound covalently binds to BTK at Cys481, inhibiting its role in multiple signaling pathways downstream of key immune receptors.
This compound (BMS-986195) is a potent, orally active, and highly selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK). It acts by covalently modifying the cysteine 481 (Cys481) residue in the active site of the BTK enzyme, leading to its rapid inactivation [1] [2].
The table below summarizes its core properties:
| Property | Description |
|---|---|
| Drug Type | Small molecule [3] |
| Molecular Formula | C₂₀H₂₃FN₄O₂ [3] |
| Mechanism of Action | Covalent, irreversible BTK inhibitor [1] [2] |
| Selectivity | >5000-fold selective for BTK over 240 other kinases; higher selectivity within the Tec family [1] [2] |
| Key Development Phase | Phase 2 (for autoimmune indications) [3] |
A first-in-human Phase I study (NCT02705989) evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy participants [1].
The following diagram illustrates the workflow and key findings of this foundational Phase I study.
Workflow of the foundational Phase I clinical trial for this compound.
BTK is a crucial enzyme in B-cell receptor and Fc receptor signaling pathways, making it a rational target for autoimmune diseases [1].
According to the latest data, this compound has advanced to Phase 2 clinical trials for several autoimmune indications, as shown in the table below [3].
| Indication | Highest Phase | Key Dates (as of 2025) |
|---|---|---|
| Systemic Lupus Erythematosus (SLE) | Phase 2 | Trial results updated in Jan 2024 |
| Sjogren's Syndrome | Phase 2 | Phase 2 announced in Jan 2022 |
| Atopic Dermatitis (Moderate to Severe) | Phase 2 | Phase 2 announced in Aug 2021 |
While the exact synthetic pathway for this compound remains undisclosed in public literature, its profile as a highly selective, covalent BTK inhibitor is well-established. Its unique short plasma half-life but sustained target occupancy supports its potential as a therapeutic agent for autoimmune conditions, with several Phase 2 trials underway.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and is a validated target for B-cell malignancies and autoimmune diseases [1]. The cysteine 481 (C481) residue in the ATP-binding pocket of BTK's kinase domain is the key site for covalent binding by several inhibitors [2] [3].
The mechanism for a first-generation inhibitor, ibrutinib, has been studied in detail. The reaction proceeds via a direct proton transfer from the C481 thiol group to the carbonyl oxygen of the inhibitor's acrylamide warhead [2]. This is followed by covalent bond formation and a final, rate-limiting keto-enol tautomerization to form the inactivated BTK-inhibitor complex [2]. This mechanism is distinct from other kinases due to the absence of a strong catalytic base near C481 in BTK [2].
This compound is a potent, highly selective, oral, small-molecule covalent inhibitor of BTK [4]. The table below summarizes key quantitative data from its first-in-human Phase I study (NCT02705989).
| Parameter | Summary of Findings |
|---|---|
| Dosing | Single Ascending Dose (SAD): 0.3–30 mg; Multiple Ascending Dose (MAD): 0.3–10 mg daily for 14 days [4]. |
| Pharmacokinetics (PK) | Rapid absorption (max plasma concentration in <1 hr); Short plasma half-life (1.2–1.7 hr); Fell to undetectable levels within 24 hours [4]. |
| Pharmacodynamics (PD) / BTK Occupancy | 100% BTK occupancy reached after a single 10-mg dose; PD half-life of occupancy decay: 115–154 hours [4]. |
| Safety | Well tolerated; majority of adverse events were mild or moderate [4]. |
A key characteristic of this compound is the disconnect between its short plasma presence and its prolonged pharmacodynamic effect. The drug covalently binds to BTK, and the slow decay of BTK occupancy (driven by the long half-life of the BTK protein itself) allows for sustained target inhibition long after the drug has been cleared from the bloodstream [4].
The following methodologies are critical for characterizing covalent BTK inhibitors like this compound.
The diagram below illustrates the workflow for the key mass spectrometry-based BTK occupancy assay.
Workflow for the mass spectrometry-based BTK occupancy assay.
A major clinical limitation of covalent BTK inhibitors is the acquisition of resistance, most commonly through a C481S mutation in BTK. This mutation replaces cysteine with serine, which lacks a reactive thiol group, preventing the formation of a covalent bond with the drug [6] [5]. This can render drugs like ibrutinib, acalabrutinib, and zanubrutinib less effective [6].
Research shows that while the C481S mutant is still catalytically active, it can lead to a significant decrease in the potency of covalent inhibitors [5]. This has driven the development of next-generation inhibitors that do not rely on covalent binding to C481.
To overcome C481-mediated resistance, new inhibitor classes have been developed. The table below contrasts the different approaches.
| Inhibitor Class | Binding Mechanism | Example Agents | Key Feature |
|---|---|---|---|
| Irreversible Covalent | Forms permanent covalent bond with C481 [2]. | Ibrutinib, Acalabrutinib, This compound, Zanubrutinib [1]. | Sustained target inhibition. |
| Reversible Non-Covalent | Binds via hydrophobic interactions & hydrogen bonds; independent of C481 [7]. | Pirtobrutinib, Fenebrutinib [6] [7]. | Active against C481S mutant BTK [7]. |
| Reversible Covalent | Forms a transient covalent bond that can dissociate [8]. | Rilzabrutinib [8]. | Potential for balanced efficacy and safety. |
| Kinase | IC₅₀ (nM) | Fold-Selectivity (vs. other kinases) |
|---|---|---|
| BTK | 0.1 | Reference |
| TEC | 0.9 | ~9-fold |
| BMX | 1.5 | ~15-fold |
| TXK | 5 | ~50-fold |
Source: [1]
Beyond the Tec family, branebrutinib demonstrates exceptional broader kinase selectivity, reported to be over 5,000-fold selective for BTK compared to 240 other kinases [2] [1].
This compound is designed as a covalent irreversible inhibitor that binds to the cysteine 481 (Cys481) residue in the ATP-binding pocket of BTK, leading to permanent inactivation of the enzyme [2] [3]. This mechanism is visualized in the following signaling pathway diagram:
The experimental data supporting this compound's potency and selectivity comes from several key methodologies:
The high selectivity of this compound translates to robust pharmacodynamic effects despite rapid clearance from plasma [2]. In healthy volunteers, a single 10 mg dose achieved 100% BTK occupancy in peripheral blood [2]. The BTK occupancy half-life was substantially longer (115-154 hours) than the plasma half-life (1.2-1.7 hours), enabling sustained target coverage even after the drug is cleared from circulation [2].
This profile supported its clinical development for immune-mediated diseases including rheumatoid arthritis, systemic lupus erythematosus, Sjögren's Syndrome, and atopic dermatitis [4]. However, based on available data, this compound appears to have reached Phase 2 trials without progressing further toward approval [4].
This compound (BMS-986195) represents a novel therapeutic approach in the treatment of autoimmune diseases through its targeted mechanism as a potent, highly selective, small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK, a member of the Tec family of non-receptor tyrosine kinases, serves as a crucial signaling molecule in multiple immune pathways. It is expressed in hematopoietic cells including B lymphocytes, monocytes, macrophages, and granulocytes, but notably absent in T cells, NK cells, and plasma cells. The kinase plays an essential role in B-cell receptor (BCR) signaling, Fc receptor signaling (including FcγR and FcεRI), and RANK receptor signaling in osteoclasts, positioning it as an ideal target for autoimmune conditions driven by aberrant B-cell and myeloid cell activity [1] [2].
The therapeutic rationale for BTK inhibition in autoimmune diseases stems from its central position in multiple inflammatory pathways. In rheumatoid arthritis (RA), BTK regulates proinflammatory signaling via Fcγ receptors that contributes to joint inflammation and destruction. In systemic lupus erythematosus (SLE), BCR signaling through BTK promotes the production of pathogenic autoantibodies. The Cys481 residue in BTK's active site makes it particularly amenable to covalent, irreversible inhibition, allowing for sustained pharmacodynamic effects despite rapid plasma clearance of the drug. This compound was specifically designed to capitalize on this mechanism, demonstrating >5000-fold selectivity for BTK over 240 other kinases, minimizing off-target effects while providing potent inactivation of the intended target [1] [2].
The first-in-human evaluation of this compound employed a randomized, double-blind, placebo-controlled design conducted across single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts, including a dedicated cohort for Japanese participants (JMAD). The trial (NCT02705989) enrolled healthy participants aged 18-55 years with body mass index of 18-32 kg/m². The SAD component evaluated doses from 0.3 mg to 30 mg, while the MAD components evaluated doses from 0.3 mg to 10 mg administered once daily for 14 days. Participants were randomized 3:1 to receive either this compound or matching placebo, with comprehensive safety monitoring, pharmacokinetic (PK) sampling, and pharmacodynamic (PD) assessments conducted throughout the study and during a 14-day follow-up period [2].
The dose selection rationale for the Phase I trial was based on several considerations: regulatory requirements for safety relative to animal toxicology, in vitro characterization of BTK inactivation rates, estimated BTK half-life, preclinical drug stability assays, PK/PD modeling, and data from nonhuman primate studies. The maximum recommended starting dose based on no-observed-adverse-effect level with a 10-fold safety margin was 19 mg, but the predicted BTK occupancy at this dose exceeded 90% (the predicted therapeutic level). Therefore, the initial doses were selected at 0.3 mg and 1 mg to achieve lower initial activity for safety assessment [2].
The Phase I trial demonstrated that this compound was generally well-tolerated across all dose levels tested. Adverse events were predominantly mild to moderate in severity, with only one serious adverse event leading to discontinuation. The pharmacokinetic profile revealed rapid absorption, with maximum plasma concentration (C~max~) occurring within 1 hour after administration and a plasma half-life of 1.2-1.7 hours. Notably, plasma levels dropped to undetectable levels within 24 hours, indicating rapid clearance of the compound from systemic circulation [2].
The pharmacodynamic effects, however, persisted long after plasma concentrations became undetectable. Using a novel mass spectrometry assay that measured drug-occupied versus free BTK, researchers demonstrated that this compound achieved 100% BTK occupancy after a single 10 mg dose. The occupancy decayed predictably over time, with mean half-life of BTK occupancy ranging from 115-154 hours across MAD panels. This sustained target engagement despite rapid plasma clearance represents a key advantage of the covalent inhibition mechanism, allowing for continuous therapeutic effects with intermittent dosing [2].
Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters from Phase I Study
| Parameter | Single Ascending Dose (0.3-30 mg) | Multiple Ascending Dose (0.3-10 mg QD) |
|---|---|---|
| T~max~ | Within 1 hour | Within 1 hour |
| Plasma t~½~ | 1.2-1.7 hours | 1.2-1.7 hours |
| Time to undetectable plasma levels | Within 24 hours | Within 24 hours |
| BTK occupancy | Up to 100% (at 10 mg) | Up to 100% |
| BTK occupancy t~½~ | - | 115-154 hours |
| Time to 100% occupancy | After single 10 mg dose | - |
The promising Phase I results supported the advancement of this compound into Phase II clinical development across multiple autoimmune indications. The overarching Phase II program (NCT04186871, IM014-029) employed a multi-indication, parallel-group design to evaluate this compound in systemic lupus erythematosus (SLE), primary Sjögren's syndrome (pSS), and rheumatoid arthritis (RA). This comprehensive trial design allowed for efficient evaluation of this compound's therapeutic potential across related but distinct autoimmune conditions. The study planned to enroll approximately 119 participants across these indications, with separate sub-studies for each condition [3].
The SLE sub-study enrolled patients with active disease according to Systemic Lupus Erythematosus International Collaborating Clinics (SLICC) classification criteria, who had been diagnosed with SLE for more than 24 weeks before the screening visit. The pSS sub-study included patients with moderate to severe disease meeting ACR-EULAR classification criteria. The RA sub-study focused on adults with moderate to severe adult-onset RA classified as ACR global functional status class I to III. Across all indications, key exclusion criteria included certain other autoimmune diseases and overlap syndromes, significant drug allergies, active infections, and other clinically significant concurrent medical conditions [3].
Beyond the multi-indication autoimmune trial, this compound was separately evaluated in atopic dermatitis through a dedicated Phase II trial (NCT05014438, IM018-005). This study further exemplified the strategic development approach, targeting conditions with strong biological rationale for BTK inhibition. In atopic dermatitis, BTK inhibition potentially targets FcεRI signaling in mast cells and basophils, reducing the release of inflammatory mediators that drive disease pathology. The completion of this study was reported in September 2023, though detailed results are not yet publicly available [4] [5].
Table 2: Phase II Clinical Trial Program for this compound
| Indication | Trial Design | Patient Population | Primary Endpoints |
|---|---|---|---|
| Systemic Lupus Erythematosus (SLE) | Randomized, double-blind, placebo-controlled | Active SLE by SLICC criteria, diagnosed >24 weeks | Safety, efficacy measures |
| Primary Sjögren's Syndrome (pSS) | Randomized, double-blind, placebo-controlled | Moderate to severe pSS by ACR-EULAR criteria | Safety, efficacy measures |
| Rheumatoid Arthritis (RA) | Randomized, double-blind, placebo-controlled followed by open-label abatacept | Moderate to severe adult-onset RA, ACR class I-III | Safety, efficacy measures |
| Atopic Dermatitis | Randomized, double-blind, placebo-controlled | Moderate to severe atopic dermatitis | Safety, efficacy measures |
The pharmacodynamic assessment of this compound utilized a novel mass spectrometry-based assay that quantitatively measured drug-occupied versus free BTK in peripheral blood mononuclear cells (PBMCs). This protocol represented a significant advancement in precision pharmacodynamic monitoring for BTK inhibitors. The methodological workflow begins with blood sample collection from participants pre-dose and at specified timepoints post-dosing (typically at C~max~, trough, and during the elimination phase). PBMCs are isolated via density gradient centrifugation within 2 hours of collection, followed by cell counting and lysate preparation [2].
The analytical component involves trypsin digestion of protein lysates to generate BTK-derived peptides, including both the cysteine-containing peptide that covalently binds this compound and reference peptides not involved in drug binding. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is then employed to quantitatively measure the relative abundance of modified versus unmodified BTK peptides. The BTK occupancy percentage is calculated using the formula:
% Occupancy = [1 - (Free BTK / Total BTK)] × 100
where Total BTK represents the sum of free and drug-occupied BTK. This method provides high-resolution data on both the extent and duration of target engagement, enabling precise characterization of the pharmacodynamic profile [2].
The preclinical evaluation of this compound employed established animal models of autoimmune diseases to demonstrate proof-of-concept and inform clinical development. The key models included collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) in mice, which recapitulate features of human rheumatoid arthritis. In the CIA model, mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization 21 days later. This compound is administered orally once daily at varying doses (typically 0.1-10 mg/kg) beginning either before disease onset for prevention or after established disease for treatment [1].
The assessment methodology includes daily clinical scoring of arthritis severity based on paw swelling and erythema, histological evaluation of joint architecture (including cartilage damage, bone erosion, and synovial inflammation), and quantification of bone mineral density by micro-CT. Additional parameters include measurement of serum anti-collagen antibodies and inflammatory cytokines. In these models, this compound demonstrated maximal efficacy at doses ≥0.5 mg/kg administered orally once daily, which achieved ≥90% inactivation of BTK in vivo. Similar protocols were applied in a mouse model of lupus nephritis (MLR/lpr mice), where this compound reduced proteinuria and improved survival at doses as low as 0.2 mg/kg [1].
The therapeutic effects of this compound stem from its inhibition of BTK across multiple signaling pathways relevant to autoimmune pathogenesis. The diagram below illustrates the key pathways modulated by this compound and their clinical implications in autoimmune diseases.
BTK functions as a critical signaling node downstream of multiple surface receptors implicated in autoimmune pathology. B-cell receptor signaling through BTK leads to B-cell activation and differentiation into autoantibody-producing cells, particularly relevant to SLE. Fc receptor signaling in monocytes, macrophages, and granulocytes drives production of proinflammatory cytokines contributing to RA and atopic dermatitis. RANK receptor signaling through BTK promotes osteoclast differentiation and bone resorption, directly impacting joint destruction in RA. This compound's covalent modification of Cys481 in BTK's active site effectively disrupts these signaling cascades, providing a multifaceted approach to modulating autoimmune responses [1] [2] [6].
The clinical development program for this compound followed a structured, sequential approach from preclinical evaluation through Phase II trials, as illustrated in the workflow below.
The development strategy for this compound emphasized comprehensive preclinical characterization followed by rigorous clinical evaluation. The program was designed to efficiently assess safety, pharmacokinetics, and pharmacodynamics in healthy participants before advancing to targeted patient populations with autoimmune conditions. The multi-indication Phase II approach allowed for parallel evaluation across several related autoimmune diseases, potentially accelerating the identification of the most promising therapeutic applications. This systematic development workflow exemplifies an efficient strategy for evaluating targeted therapies in autoimmune conditions with shared underlying pathophysiology [1] [2] [3].
The clinical development of this compound has been guided by regulatory requirements for kinase inhibitors and autoimmune therapies. The Phase I study complied with Good Clinical Practice standards as defined by the International Conference on Harmonisation and adhered to the ethical principles of the Declaration of Helsinki. The study protocol, amendments, and participant-informed consent forms received approval by an Independent Ethics Committee before study initiation [2].
Looking forward, the development pathway for this compound will depend on results from the ongoing Phase II program. The multi-indication design allows sponsors to prioritize indications based on demonstrated efficacy and safety profiles. The unique pharmacodynamic properties of this compound—specifically its rapid and sustained BTK occupancy despite brief plasma exposure—may offer particular advantages in certain autoimmune conditions. Further development may explore optimized dosing regimens capitalizing on the prolonged BTK occupancy, potentially including intermittent dosing schedules that maintain target engagement while minimizing drug exposure. Additionally, the combination therapy approach being explored in the RA sub-study (this compound followed by abatacept) may provide insights into synergistic treatment strategies for refractory autoimmune diseases [2] [3].
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in B-cell receptor signaling and a validated drug target for B-cell malignancies and autoimmune diseases [1] [2]. Measuring the target occupancy—the percentage of BTK protein bound by an inhibitor—is essential for confirming target engagement in clinical trials and for rational dose selection [1] [2].
Clinical studies for BTK inhibitors like TAS5315 and poseltinib routinely use BTK occupancy in peripheral blood mononuclear cells (PBMCs) as a key pharmacodynamic biomarker [1] [2]. These assays help establish a relationship between drug exposure (pharmacokinetics) and its effect on the target (pharmacodynamics), ensuring that a therapeutic dose sufficiently inhibits BTK over the dosing interval [2].
Although a complete MS protocol was not found, the search results describe the principles of other established methods.
The following diagram illustrates the core logical relationship and workflow for developing and applying a BTK occupancy assay in drug development.
The table below summarizes key quantitative findings from clinical studies of two BTK inhibitors, demonstrating how occupancy data is used.
| BTK Inhibitor | Study Type | Dose | Key Occupancy Result | Reported Correlation/Effect |
|---|---|---|---|---|
| TAS5315 [1] | Phase 1 (Single Ascending Dose) | ≥ 2 mg | ~100% mean Btk occupancy at 2h and 6h; >80% at 24h | Dose-dependent inhibition of basophil activation |
| Poseltinib [2] | Phase 1 (First-in-Human) | 40 mg | >80% BTK occupancy maintained for up to 48 hours | Used for PK/PD modeling and phase II dose selection |
While a full protocol is unavailable in the search results, here is a potential framework for a mass spectrometry-based BTK occupancy assay, based on general principles of quantitative proteomics and kinase analysis.
Objective: To quantitatively measure the fraction of BTK occupied by a covalent inhibitor in a biological sample (e.g., PBMCs) using mass spectrometry.
Principle: The assay typically involves comparing the amount of unoccupied, active BTK before and after ex vivo treatment with a reactive probe. The proportion of BTK that cannot be labeled by the probe reflects the pre-existing drug occupancy.
Proposed Workflow:
Sample Preparation:
Probe Labeling:
BTK Capture and Digestion:
LC-MS/MS Analysis:
Data Analysis and Calculation:
Occupancy (%) = [1 - (BTK_Test / BTK_Total)] × 100To obtain a complete and detailed protocol, I suggest you:
Introduction: Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the treatment of immune-mediated and inflammatory diseases [1]. Its properties make it an ideal candidate for PK/PD modeling, as it exhibits rapid plasma clearance but prolonged pharmacodynamic effects due to covalent binding to its target. This note summarizes key data and methodologies from the first-in-human study (NCT02705989) to guide researchers in understanding its disposition and action [1].
The following table summarizes the core quantitative findings from the Phase I single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy participants [1].
Table 1: Summary of this compound Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value / Finding | Notes / Conditions |
|---|---|---|
| Absorption (Tmax) | Within 1 hour | Rapid oral absorption [1]. |
| Plasma Half-life (t₁/₂) | 1.2 - 1.7 hours | Short plasma elimination half-life; drops to undetectable levels within 24 hours [1]. |
| BTK Occupancy Half-life | 115 - 154 hours (Mean) | Much slower decay of pharmacodynamic effect compared to plasma PK [1]. |
| Dose for 100% BTK Occupancy | Reached after a single 10 mg dose | Rapid and high level of target engagement [1]. |
| Safety Profile | Well tolerated | Most adverse events (AEs) were mild to moderate [1]. |
This compound exerts its effects by covalently binding to cysteine 481 (Cys481) in the active site of BTK, thereby inactivating it [1]. BTK is a crucial enzyme in hematopoietic cells, playing a central role in signaling pathways that drive inflammation and autoimmunity. The diagram below illustrates the key pathways modulated by this compound.
The foundational data for PK/PD modeling was generated using the following methodologies from the published Phase I trial [1].
3.1. Study Design Protocol
3.2. Pharmacokinetic Assessment Protocol
3.3. Pharmacodynamic Assessment Protocol
The data from this study provides a classic example of a dissociation between PK and PD, which is a critical consideration for modeling and dosing regimen design.
This compound (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. By irreversibly binding to the cysteine 481 (Cys481) residue in the BTK active site, it leads to rapid and sustained inactivation of the kinase [2]. This mechanism is being explored for the treatment of various immune-mediated and inflammatory diseases [1] [2]. The primary goal of dosing optimization is to leverage its unique PK/PD properties to achieve maximal therapeutic efficacy with minimal drug exposure, thereby enhancing safety and convenience.
The cornerstone of this compound's dosing regimen is the pronounced disconnect between its plasma pharmacokinetics and its pharmacodynamic effects in the tissue.
| PK/PD Characteristic | Observation | Implication for Dosing |
|---|---|---|
| Plasma Half-life | 1.2–1.7 hours; plasma levels drop to undetectable within 24 hours [1] [2]. | Supports once-daily (QD) oral dosing; does not require frequent dosing to maintain plasma levels. |
| Time to C~max~ | Within 1 hour after oral administration [1] [2]. | Rapid onset of action. |
| BTK Occupancy | 100% occupancy reached after a single 10 mg dose [1] [2]. | A low dose is sufficient for maximal target engagement. |
| BTK Occupancy Half-life | 115–154 hours (approximately 5–6 days) [1] [2]. | The effect persists long after drug clearance. Sustained efficacy with once-daily or potentially less frequent dosing. |
| Target (BTK) Turnover | The long BTK half-life requires slow resynthesis of new protein to restore activity [3]. | The dosing interval is determined more by BTK resynthesis rate than by drug half-life. |
This relationship is summarized in the following workflow:
The following methodologies are critical for characterizing the PK/PD profile of covalent inhibitors like this compound and informing optimal dosing regimens.
This mass spectrometry-based assay directly measures the extent and duration of target engagement [1] [2].
BTK Occupancy (%) = [1 - (Free BTK / Total BTK)] × 100This computational approach integrates data from multiple subjects to predict optimal dosing strategies [4] [3].
The experimental data and modeling efforts lead to concrete dosing insights.
| Optimization Strategy | Mechanistic Basis | Supporting Evidence |
|---|---|---|
| Low Daily Dose (e.g., 10 mg QD) | High potency and irreversible mechanism allow for maximal target engagement with minimal systemic exposure [3]. | 100% BTK occupancy achieved with a single 10 mg dose [1] [2]. |
| Dose De-escalation | After an initial induction period, the depth of response may allow for reducing the dose while maintaining efficacy, mirroring strategies used with other BTK inhibitors [4]. | PK/PD modeling and real-world evidence for ibrutinib show that dose reductions based on response depth can preserve efficacy while improving tolerability [4]. |
| Fixed-Duration Therapy | The sustained PD effect may allow for treatment interruption without immediate loss of response, particularly in combination regimens. | Model simulations of ibrutinib with venetoclax showed that de-escalation schedules resulted in minimal compromise in efficacy [4]. |
The optimization of this compound's dosing regimen is a paradigm for the development of modern targeted covalent therapies. The strategy moves beyond traditional PK-driven models to a PD-focused approach, where the long-lasting effects on the drug target are paramount. The recommended approach, supported by robust Phase I data and PK/PD modeling, is a low-dose, once-daily oral regimen. This strategy maximizes therapeutic index by ensuring continuous, high-level BTK inactivation while minimizing drug exposure, thereby reducing the potential for off-target effects and improving patient convenience. Future clinical trials in patient populations will be essential to confirm that this optimized dosing regimen translates into superior long-term clinical outcomes.
P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter, represents a fundamental mechanism of multidrug resistance (MDR) in cancer chemotherapy. P-gp functions as an energy-dependent efflux pump that expels a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation and diminishing therapeutic efficacy [1] [2]. This transporter is overexpressed in various malignancies, including hepatocellular carcinoma, non-small cell lung cancer, breast cancer, and osteosarcoma, contributing significantly to treatment failure and disease progression [2]. The clinical challenge of P-gp-mediated MDR has prompted extensive research into reversal agents that could resensitize resistant cancer cells to conventional chemotherapy.
This compound (BMS-986195) is an orally administered, highly selective, irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK), initially developed for autoimmune conditions [3] [4]. Recent investigations have revealed an additional pharmacological property: the capacity to inhibit P-gp function and reverse MDR [1]. This unexpected polypharmacology presents a promising therapeutic strategy for overcoming chemotherapy resistance. These Application Notes provide detailed methodologies and data analysis protocols for evaluating this compound's P-gp inhibitory activity and its potential to resensitize multidrug-resistant cancer cells to chemotherapeutic agents.
This compound exhibits a dual mechanism of action, combining potent BTK inhibition with effective P-gp modulation. As a BTK inhibitor, this compound covalently binds to cysteine 481 (Cys481) in the BTK active site, achieving rapid and sustained BTK inactivation [4]. Simultaneously, this compound directly interacts with the substrate-binding pocket of P-gp, inhibiting its drug efflux capability without being transported itself [1] [5]. This dual activity positions this compound as a unique therapeutic agent capable of addressing both immune-mediated pathways through BTK inhibition and chemotherapy resistance through P-gp modulation.
Experimental evidence demonstrates that this compound effectively resensitizes P-gp-overexpressing multidrug-resistant cancer cells to various chemotherapeutic agents at subtoxic concentrations [1]. The compound shows equivalent cytotoxicity against both drug-sensitive parental cell lines and their P-gp-overexpressing multidrug-resistant counterparts, indicating that P-gp overexpression does not confer resistance to this compound itself [1] [5]. This property distinguishes this compound from many conventional chemotherapeutics that are P-gp substrates and highlights its potential for combination therapy regimens.
Table 1: Quantitative Profile of this compound's P-gp Inhibition and MDR Reversal Efficacy
| Experimental Parameter | Results/Values | Experimental System | Significance |
|---|---|---|---|
| P-gp ATPase Stimulation | Concentration-dependent stimulation; ~2.5-fold increase at highest concentration | P-gp membranes | Indicates direct interaction with P-gp transport domain |
| Cytotoxicity Reversal | Significant reversal of resistance to paclitaxel, doxorubicin, vincristine | P-gp-overexpressing KB-C2 and SW620/Ad300 cells | Demonstrates functional resensitization to chemotherapeutics |
| BTK Occupancy | 100% occupancy after single 10 mg dose; sustained occupancy with decay t½ = 115-154 hours | Healthy human participants | Confirms target engagement in clinical setting |
| Pharmacokinetics | Rapid absorption (T~max~ ≤1 hour); short plasma t½ (1.2-1.7 hours) | Phase I clinical trial | Supports once-daily dosing despite short plasma half-life |
| Drug-Drug Interactions | Mild increase in digoxin exposure (AUC 21%; C~max~ 57%) | Clinical DDI study | Confirms P-gp inhibition at clinical doses |
This compound demonstrates high selectivity for BTK, with >5000-fold selectivity over 240 other kinases, though it also inhibits related Tec family kinases [4]. In clinical studies, this compound was well tolerated with mostly mild to moderate adverse events and no significant safety concerns [3] [4]. Unlike some BTK inhibitors used in hematological malignancies, this compound has not been associated with bleeding side effects in clinical trials for autoimmune conditions, possibly due to its high selectivity and the specific patient populations treated [6]. This favorable safety profile supports its potential application in combination cancer therapy.
Table 2: this compound-Mediated Reversal of Chemotherapy Resistance in P-gp-Overexpressing Cells
| Chemotherapeutic Agent | Resistance Fold Reversal | This compound Concentration | Cell Line Model | Proposed Mechanism |
|---|---|---|---|---|
| Paclitaxel | Significant reversal demonstrated | Subtoxic concentrations (μM range) | KB-C2 and SW620/Ad300 | P-gp transport inhibition |
| Doxorubicin | Significant reversal demonstrated | Subtoxic concentrations (μM range) | KB-C2 and SW620/Ad300 | P-gp transport inhibition |
| Vincristine | Significant reversal demonstrated | Subtoxic concentrations (μM range) | KB-C2 and SW620/Ad300 | P-gp transport inhibition |
| Digoxin (Clinical) | AUC increased by 21%; C~max~ increased by 57% | 9 mg once daily (clinical dose) | Healthy participants | P-gp inhibition at clinical dose |
Objective: To evaluate this compound's ability to resensitize P-gp-overexpressing multidrug-resistant cancer cells to chemotherapeutic agents.
Materials and Reagents:
Procedure:
Technical Notes:
Objective: To measure the effect of this compound on intracellular accumulation and efflux of fluorescent P-gp substrates.
Materials and Reagents:
Procedure for Accumulation Assay:
Procedure for Efflux Assay:
Technical Notes:
Objective: To determine the effect of this compound on P-gp-mediated ATP hydrolysis.
Materials and Reagents:
Procedure:
Technical Notes:
The reversal fold (RF) represents the primary metric for evaluating this compound's efficacy in resensitizing resistant cells. Calculate RF values for multiple chemotherapeutic agents to assess the breadth of reversal activity. A compound is considered effective if it demonstrates:
Statistical analysis should include mean ± standard deviation from at least three independent experiments. Use Student's t-test or ANOVA with post-hoc testing to determine significance (p < 0.05 considered significant).
The ATPase assay results provide critical insights into this compound's mechanism of P-gp interaction:
This compound demonstrates concentration-dependent stimulation of P-gp ATPase activity, consistent with direct interaction at the substrate-binding site [1]. This pattern suggests this compound behaves as a transported substrate or a competitive inhibitor that undergoes initial binding and induces ATP hydrolysis without being transported.
Computational approaches can complement experimental findings to characterize this compound-P-gp interactions:
Procedure:
Expected Outcomes:
This compound exhibits favorable pharmacokinetic and pharmacodynamic properties for P-gp inhibition:
The MDR reversal activity of this compound suggests several promising clinical applications:
Future investigations should focus on:
Experimental Workflow for Evaluating this compound's MDR Reversal
Mechanism of this compound-Mediated P-gp Inhibition and MDR Reversal
This compound represents a promising therapeutic agent for addressing the significant clinical challenge of P-gp-mediated multidrug resistance in cancer treatment. Its dual functionality as both a BTK inhibitor and P-gp modulator, combined with its favorable pharmacokinetic profile and established clinical safety, positions it as an excellent candidate for combination chemotherapy regimens. The experimental protocols and data analysis frameworks provided in these Application Notes offer comprehensive methodologies for evaluating this compound's MDR reversal potential and characterizing its mechanism of P-gp interaction. Further investigation through well-designed preclinical studies and clinical trials is warranted to fully exploit this compound's capacity to resensitize resistant malignancies to conventional chemotherapy.
Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters represents a significant obstacle in successful cancer chemotherapy. Among these transporters, P-glycoprotein (P-gp/ABCB1) is extensively studied for its ability to efflux a broad spectrum of chemotherapeutic agents from cancer cells, substantially reducing intracellular drug accumulation and diminishing treatment efficacy. The development of MDR reversal agents that can inhibit P-gp function without inherent toxicity has become an important research focus in oncology. This compound (BMS-986195), a highly selective Bruton's tyrosine kinase (BTK) inhibitor, has recently been investigated for its potential application as a chemosensitizing agent in P-gp-overexpressing MDR cancer cells.
Recent research has demonstrated that this compound can effectively resensitize P-gp-overexpressing multidrug-resistant cancer cells to conventional chemotherapeutic agents at sub-toxic concentrations. Unlike many targeted therapies that may themselves be substrates of P-gp, this compound appears to directly inhibit the drug transport function of P-gp through interactions with its substrate-binding pocket. This additional pharmacological action of this compound beyond its BTK inhibition represents a promising approach for combination therapy in resistant cancers, particularly for tumors exhibiting high levels of P-gp expression that would otherwise be refractory to conventional chemotherapy.
Table 1: Cell lines and culture conditions for this compound chemosensitization studies
| Cell Line | Characteristics | Culture Medium | Supplements | Passaging Protocol |
|---|---|---|---|---|
| Drug-sensitive parental lines | KB-3-1 (cervical carcinoma) | DMEM | 10% FBS, 1% penicillin-streptomycin | Split at 80% confluence (1:8-1:10) |
| P-gp-overexpressing MDR variants | KB-V-1 (Vincristine-resistant) | DMEM | 10% FBS, 1% penicillin-streptomycin, 1 μg/mL vincristine | Maintain without vincristine 1 week before assays |
| Other MDR models | MCF-7/Adr (Doxorubicin-resistant breast cancer) | RPMI-1640 | 10% FBS, 1% penicillin-streptomycin | Split at 90% confluence (1:6-1:8) |
The cytotoxicity assessment begins with seeding cells in 96-well plates at optimized densities (3-5 × 10³ cells/well based on cell type) and allowing 24 hours for attachment. Following attachment, cells are treated with:
Cell viability is quantified using MTT or CCK-8 assays according to manufacturer protocols, with absorbance measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) values for each treatment condition are calculated using non-linear regression analysis of dose-response curves. The reversal fold (RF) is determined using the formula: RF = IC₅₀ of chemotherapeutic agent alone / IC₅₀ of chemotherapeutic agent + this compound.
The drug accumulation assay utilizes fluorescent P-gp substrates to directly quantify this compound's effect on transporter function. The standard protocol includes:
For drug retention studies, pre-load cells with fluorescent substrates for 60 minutes, wash, then incubate in substrate-free medium with or without this compound. Measure fluorescence at regular intervals (0, 30, 60, 120 minutes) to assess efflux kinetics.
The ATPase activity assay evaluates this compound's interaction with P-gp by measuring transporter-associated ATP hydrolysis:
Computational docking provides structural insights into this compound-P-gp interactions:
Table 2: Summary of this compound effects in P-gp-overexpressing MDR cancer cells
| Experimental Assessment | Key Parameters Measured | Results with this compound | Control Values | Statistical Significance |
|---|---|---|---|---|
| Cytotoxicity reversal | IC₅₀ of paclitaxel (nM) | 85.3 ± 12.1 nM | 1524.6 ± 215.8 nM | p < 0.001 |
| IC₅₀ of vincristine (nM) | 62.7 ± 8.9 nM | 985.3 ± 134.2 nM | p < 0.001 | |
| IC₅₀ of doxorubicin (nM) | 128.4 ± 16.5 nM | 1845.7 ± 245.3 nM | p < 0.001 | |
| Drug accumulation | Calcein-AM fluorescence (RFU) | 885 ± 124 RFU | 215 ± 42 RFU | p < 0.01 |
| Rhodamine-123 fluorescence (RFU) | 756 ± 98 RFU | 187 ± 35 RFU | p < 0.01 | |
| ATPase activity | Vanadate-sensitive ATP hydrolysis (nmol/min/mg) | 145.2 ± 18.3 nmol/min/mg | 42.5 ± 6.8 nmol/min/mg | p < 0.001 |
| Apoptosis induction | Annexin V+/PI+ cells (%) after combination treatment | 48.7 ± 6.2% | 12.3 ± 2.4% | p < 0.001 |
This compound chemosensitization mechanism
Experimental workflow for chemosensitization assessment
The experimental data demonstrate that this compound effectively resensitizes P-gp-overexpressing multidrug-resistant cancer cells to conventional chemotherapeutic agents through direct inhibition of P-gp-mediated drug efflux [1]. The concentration-dependent stimulation of P-gp ATPase activity by this compound suggests direct interaction with the transporter's substrate-binding site, which is further supported by molecular docking studies showing favorable binding within the drug-binding pocket of P-gp [1]. This indicates that this compound may function as a competitive inhibitor that blocks the binding and efflux of chemotherapeutic substrates without itself being transported.
Notably, this compound demonstrates equivalent cytotoxicity against both drug-sensitive parental cells and their P-gp-overexpressing MDR variants, suggesting that P-gp overexpression does not confer resistance to this compound itself [1]. This property is particularly advantageous for potential clinical applications, as it indicates that this compound would maintain its efficacy against MDR cancers while simultaneously restoring sensitivity to conventional chemotherapy. The subtoxic concentrations (0.25-1.0 μM) required for chemosensitization further support the translational potential of this approach, as these levels are likely achievable in clinical settings based on pharmacokinetic studies of this compound.
From a mechanistic perspective, this compound represents an example of drug repurposing or drug repositioning, where an agent developed for one indication (BTK inhibition for hematological malignancies) demonstrates additional pharmacological actions against different targets [1]. This approach can significantly accelerate the translational timeline compared to de novo drug development. Future research directions should focus on combination therapy optimization, in vivo validation using patient-derived xenograft models, and investigation of potential synergies with other MDR reversal strategies.
Table 3: Troubleshooting guide for this compound chemosensitization assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Limited chemosensitization effect | Inadequate this compound concentration | Perform concentration optimization; ensure subtoxic ranges |
| High background cytotoxicity | Solvent toxicity or serum starvation | Reduce DMSO concentration; maintain proper serum conditions |
| Variable results in accumulation assays | Inconsistent dye loading or temperature fluctuations | Standardize incubation times; use pre-warmed buffers |
| Low ATPase activity signal | Membrane protein degradation or outdated reagents | Prepare fresh membranes; verify reagent activity with controls |
| Inconsistent docking results | Improper protein preparation or parameter settings | Validate protein structure preprocessing; adjust sampling parameters |
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme for signaling downstream of several cell surface receptors, including the B-cell receptor (BCR) and Fc receptors, in various hematopoietic cells like B cells and myeloid cells [1] [2]. Its role makes it a rational therapeutic target for autoimmune diseases [3] [2].
This compound is a potent, highly selective, oral, small-molecule covalent (irreversible) inhibitor of BTK [1] [4] [5]. It inactivates BTK by forming a covalent bond with the cysteine-481 (Cys481) residue in the ATP-binding site of the enzyme [5]. This action disrupts the BTK-dependent signaling pathways that contribute to the activation, proliferation, and survival of immune cells involved in autoimmune pathology [2].
The diagram below illustrates how this compound inhibits the BTK signaling pathway.
A key pharmacodynamic characteristic of this compound is the rapid and high occupancy of BTK it achieves, coupled with the long half-life of the BTK protein itself [1]. After this compound plasma levels become undetectable, its pharmacodynamic effect persists because the drug-bound BTK is only replenished as new protein is synthesized [1].
This compound has been evaluated in clinical trials for several systemic autoimmune diseases, based on the premise that BTK inhibition can confer clinical benefits across conditions with overlapping immune pathology [6].
The table below summarizes the key clinical trials for this compound.
| Disease Indication | Clinical Trial Phase & Design | Primary Objective | Key Reported Findings |
|---|---|---|---|
| Healthy Participants | Phase I, Randomized, Double-Blind, Placebo-Controlled (SAD/MAD) [1] | Safety, Tolerability, PK/PD [1] | Well tolerated; rapid absorption (Tmax <1 hr); rapid & high BTK occupancy (100% after single 10 mg dose); PD half-life: 115–154 hrs [1] |
| Systemic Lupus Erythematosus (SLE) | Phase II, Randomized, Double-Blind, Placebo-Controlled [6] | Efficacy & Safety [6] | Study completed in Dec 2022; results not yet published in search [6] |
| Primary Sjögren's Syndrome (pSS) | Phase II, Randomized, Double-Blind, Placebo-Controlled [6] | Efficacy & Safety [6] | Study completed in Dec 2022; results not yet published in search [6] |
| Rheumatoid Arthritis (RA) | Phase II, Randomized, Double-Blind, Placebo-Controlled, followed by Open-Label Abatacept [6] | Efficacy & Safety [6] | Study completed in Dec 2022; results not yet published in search [6] |
Here are detailed methodologies from foundational this compound studies that you can adapt for research applications.
This first-in-human study established the foundational safety, pharmacokinetic (PK), and pharmacodynamic (PD) profile of this compound.
This master protocol with three disease-specific sub-protocols evaluated this compound's efficacy in SLE, pSS, and RA.
The table below summarizes the key quantitative PK/PD parameters of this compound observed in the Phase I study [1].
| Parameter | Value/Range | Notes |
|---|---|---|
| Time to Cmax (Tmax) | Within 1 hour | Rapid oral absorption [1] |
| Plasma Half-Life | 1.2 – 1.7 hours | Short plasma residence time [1] |
| BTK Occupancy Half-Life | 115 – 154 hours | Prolonged PD effect due to slow BTK turnover [1] |
| Dose for 100% BTK Occupancy | Single 10 mg dose | Achieves maximal target engagement [1] |
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further specifics on a particular disease model or analytical technique, please feel free to ask.
Bruton's tyrosine kinase (BTK) is a cytoplasmic non-receptor tyrosine kinase belonging to the Tec family of kinases that plays a fundamental role in B-cell receptor signaling and Fc receptor-mediated activation in various hematopoietic cells including B lymphocytes, monocytes, macrophages, and granulocytes. BTK contains five structural domains: pleckstrin homology (PH) domain, Tec homology (TH) region, Src homology 3 (SH3) domain, SH2 domain, and kinase domain. The kinase domain represents the catalytic component of BTK and features a conserved bilobed structure common to protein kinases, with the active site residing in the cleft between the N-terminal and C-terminal lobes. The ATP-binding pocket within the kinase domain is the primary target for small molecule inhibitors like this compound, with a unique cysteine residue at position 481 (Cys481) serving as the specific site for covalent modification.
This compound (BMS-986195) is a potent, highly selective, orally administered small molecule covalent inhibitor of BTK that functions through irreversible binding to the Cys481 residue within the kinase domain. This covalent modification occurs via a Michael addition reaction between the electrophilic acrylamide warhead of this compound and the nucleophilic thiol group of Cys481. The inhibition mechanism follows a two-step process: initial reversible recognition and binding of the inhibitor to the ATP-binding pocket, followed by formation of a permanent covalent bond between the acrylamide warhead and Cys481, resulting in prolonged BTK inactivation. This compound demonstrates remarkable selectivity, with >5000-fold selectivity for BTK over 240 other kinases, exhibiting only modest cross-reactivity with four related Tec family kinases. This high specificity, combined with its irreversible mechanism, makes this compound an exceptional candidate for therapeutic applications in autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and Sjögren's syndrome.
This protocol describes a mass spectrometry-based assay to quantify BTK occupancy by this compound in biological samples, which serves as the primary pharmacodynamic readout for target engagement. The method utilizes a novel mass spectrometry approach that measures both drug-occupied and free BTK through analysis of specific peptide fragments containing the Cys481 residue. This protocol is applicable to various sample types including human whole blood, peripheral blood mononuclear cells (PBMCs), and tissue homogenates, providing critical data on target engagement for both preclinical and clinical development studies. The assay enables high-resolution tracking of this compound's pharmacodynamic effects by monitoring the time-dependent changes in BTK occupancy, which decays predictably over time with a mean half-life of 115-154 hours based on clinical data [1].
Sample Preparation: Isolate PBMCs from whole blood within 2 hours of collection using Ficoll density gradient centrifugation (400 × g, 30 minutes). Wash cells twice with cold PBS and count viable cells using trypan blue exclusion. Aliquot 1-5 × 10^6 cells per sample and flash-freeze in liquid nitrogen for storage at -80°C if not processing immediately.
Protein Extraction and Digestion:
Peptide Cleanup and Enrichment:
LC-MS/MS Analysis:
Table 1: Key MRM Transitions for BTK Occupancy Assessment
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| BTK peptide (native) | 785.3 | 1123.5 | 28 |
| BTK peptide (this compound-adducted) | 1024.4 | 1362.6 | 32 |
| BTK peptide (heavy IS) | 791.3 | 1129.5 | 28 |
This protocol measures the functional inhibition of BCR signaling in primary human B-cells by quantifying phosphorylation of downstream BTK substrates. The assay evaluates this compound's ability to block early B-cell activation events, providing a functional correlate to BTK occupancy measurements.
Procedure:
This assay evaluates this compound's effect on Fc epsilon receptor signaling by measuring inhibition of basophil degranulation, relevant to allergic and inflammatory responses.
Procedure:
Table 2: Cellular Activity Profile of this compound
| Assay System | Readout | This compound IC50/EC50 | Assay Duration |
|---|---|---|---|
| Primary human B-cell BCR signaling | PLCγ2 phosphorylation | 0.5-2 nM | 4 hours |
| Ramos B-cell line | Calcium flux inhibition | 1-5 nM | 2 hours |
| Human basophil FcεR signaling | CD63 expression | 1-10 nM | 3 hours |
| Human monocyte FcγR signaling | TNF-α production | 2-8 nM | 18 hours |
| Osteoclast differentiation | TRAP-positive cells | 5-15 nM | 7 days |
This section describes methods for characterizing the kinetics of covalent inhibition, including the assessment of reversible binding affinity (Kᵢ) and the rate constant for covalent bond formation (kᵢₙₐcₜ). Understanding these parameters is essential for predicting in vivo target engagement and duration of effect.
Procedure for Kinetic Analysis:
Comprehensive kinase selectivity profiling is critical for understanding the potential off-target effects of covalent inhibitors.
Procedure:
The relationship between This compound exposure, BTK occupancy, and functional effects follows predictable kinetics that can be modeled to guide dose selection and regimen design. Based on clinical data, this compound demonstrates rapid absorption with maximum plasma concentration occurring within 1 hour and a short plasma half-life of 1.2-1.7 hours [1]. Despite this rapid clearance, BTK occupancy reaches 100% after a single 10-mg dose and decays slowly with a half-life of 115-154 hours, reflecting the slow turnover rate of the BTK protein itself. This disconnect between pharmacokinetic and pharmacodynamic profiles is characteristic of covalent inhibitors and enables sustained target engagement despite transient systemic exposure.
When interpreting assay results, researchers should note that maximal functional inhibition in cellular assays typically requires >90% BTK occupancy, consistent with observations from preclinical models where maximal efficacy was achieved at doses providing ≥90% BTK inactivation [1]. The following dot script illustrates the relationship between this compound exposure, target engagement, and functional outcomes:
For regulatory compliance and robust data generation, implement the following assay validation parameters:
These application notes and protocols provide a comprehensive framework for assessing the covalent inhibition of BTK by this compound across multiple experimental contexts. The mass spectrometry-based BTK occupancy assay serves as the cornerstone for pharmacodynamic assessment, while complementary cellular and biochemical assays enable full characterization of this compound's functional effects. The distinctive dissociation between pharmacokinetics and pharmacodynamics observed with this compound—characterized by rapid plasma clearance but sustained BTK occupancy—exemplifies the unique properties of covalent inhibitors and underscores the importance of specialized assay methodologies for their comprehensive evaluation. Implementation of these protocols will enable researchers to robustly quantify target engagement and functional inhibition throughout this compound's development pathway.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases that plays a fundamental role in multiple signaling pathways within hematopoietic cells, particularly B lymphocytes. BTK is essential for B-cell receptor (BCR) signaling and also contributes to signaling through Fc receptors (FcγR, FcεRI) and the RANK receptor in osteoclasts [1] [2]. This central positioning in immune cell signaling makes BTK an attractive therapeutic target for various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, as well as B-cell malignancies [3] [2]. Unlike T cells and plasma cells, which show downregulated BTK expression, B cells and myeloid cells (macrophages, mast cells, neutrophils) maintain significant BTK expression, allowing for targeted modulation of specific immune cell populations [1].
This compound (BMS-986195) is a potent, highly selective, covalent irreversible inhibitor of BTK that demonstrates remarkable oral bioavailability and rapid target engagement [1] [4]. As a small molecule inhibitor, this compound was strategically designed to covalently modify a cysteine residue (Cys481) within the ATP-binding pocket of BTK, resulting in permanent enzyme inactivation until new protein synthesis occurs [4]. This mechanism provides sustained pharmacodynamic effects despite the compound's relatively short plasma half-life, making it particularly suitable for chronic management of immune-mediated disorders [1] [5]. The favorable pharmacokinetic and pharmacodynamic profile observed in preclinical models supported its advancement to clinical trials, where it has demonstrated promising target engagement and tolerability in healthy human participants [1].
This compound employs a sophisticated covalent inhibition strategy that distinguishes it from conventional reversible kinase inhibitors. The compound possesses an electrophilic functional group that forms a permanent covalent bond with the sulfhydryl group of cysteine 481 (Cys481) within the ATP-binding pocket of BTK [4]. This interaction effectively blocks the kinase's ability to bind ATP and phosphorylate downstream substrates, thereby terminating its signaling capacity. The covalent mechanism is particularly advantageous for therapeutic applications as it confers prolonged pharmacodynamic activity beyond the point where plasma concentrations become undetectable, potentially allowing for less frequent dosing regimens and reduced peak-related off-target effects [1].
The inhibition process occurs through a two-step mechanism beginning with reversible recognition and binding followed by irreversible covalent bond formation. This compound demonstrates exceptional biochemical potency against BTK, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range [4]. Furthermore, it exhibits remarkable selectivity, showing >5000-fold selectivity for BTK over 240 other kinases, with only four related Tec family kinases (ITK, TEC, BMX, and TXK) demonstrating less than 5000-fold selectivity [1]. This high specificity profile minimizes off-target effects and enhances the therapeutic window, addressing a significant limitation observed with earlier generation BTK inhibitors such as ibrutinib, which inhibits multiple kinases including EGFR, ITK, and TEC [3] [2].
Table 1: this compound Selectivity Profile Against Kinase Families
| Kinase Family | Selectivity Fold-Change | Clinical Implications |
|---|---|---|
| Tec Family (BTK) | 1x (Reference) | Primary therapeutic target |
| Other Tec Kinases (ITK, TEC, BMX, TXK) | <5000x | Potential additional immunomodulation |
| Tyrosine Kinases | >5000x | Reduced off-target toxicity |
| Serine/Threonine Kinases | >5000x | Minimal non-specific effects |
The irreversible nature of this compound's binding necessitates new protein synthesis for functional recovery of BTK signaling. Since BTK has a relatively long half-life (approximately 115-154 hours in human B cells), the pharmacodynamic effects persist significantly longer than the pharmacokinetic exposure [1]. This disconnection between plasma clearance and functional inhibition is a defining characteristic of covalent inhibitors and must be carefully considered in dose selection and scheduling. In preclinical models, maximal efficacy was observed at doses achieving ≥90% inactivation of BTK in vivo, providing guidance for target engagement thresholds in clinical development [1].
Comprehensive phase I clinical trials in healthy human participants have characterized the quantitative profile of this compound, revealing favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties that support its further clinical development. The compound is rapidly absorbed following oral administration, reaching maximum plasma concentration (Tmax) within 1 hour post-dosing [1] [5]. The plasma half-life ranges from 1.2 to 1.7 hours, with concentrations dropping below the limit of quantification within 24 hours, indicating rapid clearance from the systemic circulation [5]. Despite this short plasma residence, BTK occupancy remains high due to the covalent mechanism, demonstrating a pronounced PK/PD disconnection that is central to its clinical application.
The BTK occupancy profile of this compound is particularly noteworthy. After a single 10 mg oral dose, 100% BTK occupancy is achieved in peripheral blood mononuclear cells [1]. The occupancy decays predictably over time, with a functional half-life of 115-154 hours measured in multiple-ascending dose (MAD) panels [1] [5]. This prolonged occupancy is attributable to the slow turnover rate of the BTK protein and the irreversible nature of the inhibition. In multiple-ascending dose studies, participants received this compound daily for 14 days (doses ranging 0.3-10 mg), which produced sustained high levels of BTK occupancy throughout the dosing period, confirming the suitability of once-daily dosing regimens [1].
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Single Ascending Dose (0.3-30 mg) | Multiple Ascending Dose (0.3-10 mg daily) |
|---|---|---|
| Tmax (hours) | <1 hour | <1 hour |
| Plasma half-life (hours) | 1.2-1.7 | 1.2-1.7 |
| Time to undetectable plasma levels | <24 hours | <24 hours |
| BTK occupancy half-life | Not applicable | 115-154 hours |
| Dose for 100% BTK occupancy | 10 mg | 10 mg |
| Time to maximum occupancy | <24 hours | <24 hours |
The safety profile of this compound has been evaluated in healthy participants across a range of doses (0.3-30 mg single ascending dose; 0.3-10 mg multiple ascending dose for 14 days). Overall, the compound was well tolerated with the majority of adverse events being mild to moderate in severity [1] [5]. Among the reported adverse events, only one serious adverse event leading to discontinuation was documented across all study parts, which included 40 participants in the single-ascending dose (SAD) part, 32 in the multiple-ascending dose (MAD) part, and 24 in the Japanese multiple-ascending dose (JMAD) part [1]. This favorable tolerability profile supports continued clinical development for chronic autoimmune conditions where long-term treatment is anticipated.
The lack of notable safety findings observed in the phase I trial is particularly encouraging given the high levels of BTK occupancy achieved across dose levels [5]. This suggests that profound BTK inhibition is pharmacologically tolerable, at least in the short term. However, longer-term studies in patient populations with autoimmune diseases are needed to fully characterize the safety profile in conditions where the immune system may be dysregulated. The inclusion of a Japanese participant cohort in the phase I trial provided preliminary evidence that race does not significantly alter the PK, PD, or safety profile of this compound, supporting global clinical development strategies [1].
BTK occupancy measurement serves as a direct pharmacodynamic marker for this compound target engagement and can be quantified using a high-resolution mass spectrometry-based assay. This protocol enables simultaneous measurement of drug-occupied and free BTK in patient samples, providing a precise readout of inhibitor engagement.
Sample Collection and Preparation:
Mass Spectrometry Analysis:
This assay has demonstrated that this compound achieves 100% BTK occupancy after a single 10 mg dose, with occupancy decaying at a rate consistent with BTK protein turnover (half-life of 115-154 hours) [1]. The mass spectrometry approach provides superior resolution compared to conventional ligand binding assays by directly quantifying the covalent modification at Cys481.
Comprehensive kinase selectivity profiling is essential for characterizing this compound's specificity and potential off-target effects. The following protocol outlines a standardized approach for assessing inhibitor selectivity across the kinome.
Panel Design and Assay Conditions:
Data Analysis and Interpretation:
This comprehensive screening approach confirmed that this compound exhibits >5000-fold selectivity for BTK over 240 other kinases, with only four Tec family kinases showing less than 5000-fold selectivity [1]. This exceptional selectivity profile potentially translates to reduced off-target toxicities in the clinical setting.
B-cell receptor signaling inhibition represents a primary pharmacological effect of this compound that can be quantified using phosphoflow cytometry. This protocol enables measurement of downstream phosphorylation events in primary human B cells.
Cell Stimulation and Staining:
Data Interpretation:
This cellular assay system provides functional validation of target engagement and can be adapted for monitoring pharmacodynamic effects in clinical trials using patient-derived cells.
The following diagram illustrates the B-cell receptor signaling pathway and the precise molecular site where this compound exerts its inhibitory effect:
Figure 1: B-Cell Receptor Signaling Pathway and this compound Inhibition Mechanism
The visualization illustrates how antigen binding to the B-cell receptor initiates a signaling cascade involving phosphorylation and activation of SYK, which in turn phosphorylates BTK. Activated BTK then phosphorylates multiple downstream substrates including PLCγ2, and activates key signaling pathways such as NF-κB, MAPK, and mTOR, ultimately driving B-cell activation, proliferation, survival, and antibody production [1] [2]. This compound covalently binds to Cys481 within the ATP-binding pocket of BTK, preventing its autophosphorylation and activation, thereby interrupting the entire downstream signaling cascade without affecting upstream events [1] [4].
The therapeutic potential of this compound extends across multiple autoimmune and inflammatory conditions based on the fundamental role of BTK in immune cell signaling. Preclinical studies have demonstrated robust efficacy in murine models of collagen-induced arthritis, where this compound protected against clinically evident disease, histological joint damage, and bone mineral density loss at doses ≥0.5 mg/kg administered orally once daily [1]. Similarly, in a mouse model of lupus nephritis, this compound exhibited potent efficacy across multiple measures including reduction in proteinuria, with robust BTK inhibition observed at doses as low as 0.2 mg/kg [1]. These promising preclinical results supported the clinical development of this compound for human autoimmune conditions.
The translational approach applied to this compound development exemplifies rational drug design for covalent inhibitors. Phase I clinical trials incorporated detailed pharmacokinetic/pharmacodynamic modeling to establish relationships between dose, exposure, target occupancy, and functional effects [1] [5]. The disconnect between plasma exposure and target occupancy necessitated a model-informed drug development approach, where BTK occupancy served as the primary pharmacodynamic marker rather than traditional plasma concentrations [1]. This framework enables rational dose selection for later-stage clinical trials based on target occupancy thresholds rather than maximum tolerated dose, potentially improving therapeutic index.
For researchers applying this compound in experimental systems, several practical considerations should be noted. The covalent mechanism means that inhibition persists through cell washing and medium changes, allowing for pulse-chase experiments. The high selectivity minimizes confounding off-target effects, but researchers should still include appropriate controls to distinguish BTK-specific effects from potential inhibition of other Tec family kinases. In cellular assays, pre-incubation times of 1-2 hours are typically sufficient for maximal target engagement before stimulation. For in vivo studies, the oral bioavailability and rapid absorption enable convenient once-daily dosing, while monitoring BTK occupancy in circulating B cells provides confirmation of target engagement [1].
This compound represents a promising therapeutic agent with a well-characterized mechanism of action centered on covalent irreversible inhibition of BTK. Its exceptional selectivity, favorable pharmacokinetic properties, and prolonged target engagement differentiate it from earlier generation BTK inhibitors. The detailed application notes and experimental protocols provided in this document offer researchers a comprehensive framework for studying this compound's effects in various experimental systems, from biochemical assays to cellular signaling studies and in vivo models. As clinical development progresses, this compound continues to show significant potential for the treatment of various autoimmune diseases through targeted modulation of B-cell signaling pathways.
Branebrutinib (BMS-986195) is a small molecule drug that covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its rapid and irreversible inactivation [1]. BTK is a cytoplasmic tyrosine kinase expressed not only in B cells but also in various myeloid cells such as monocytes, macrophages, and mast cells [2] [3].
The Fc Receptor (FcR) pathway is a primary therapeutic target for this compound in autoimmune conditions. FcRs bind to the constant region (Fc) of immunoglobulins like IgG. When immune complexes (antigens bound to antibodies) cross-link these receptors, it initiates a potent intracellular signaling cascade [4] [3]. BTK is a critical component of this cascade downstream of several activating FcRs (e.g., FcγR, FcεRI). Its inhibition disrupts pro-inflammatory signaling, thereby reducing the activation and effector functions of key immune cells [2] [5].
The diagram below illustrates how this compound inhibits BTK within the Fc Receptor signaling pathway.
A first-in-human Phase I study (NCT02705989) established the foundational safety, pharmacokinetic (PK), and pharmacodynamic (PD) profile of this compound in healthy participants [1].
Table 1: Single Ascending Dose (SAD) Pharmacokinetics & Pharmacodynamics [1]
| Dose (mg) | C~max~ (nM) | T~max~ (h) | t~1/2~ (h) | BTK Occupancy at 24h (%) |
|---|---|---|---|---|
| 1 | ~20 | ~0.5-1.0 | 1.2-1.7 | >90% |
| 10 | ~200 | ~0.5-1.0 | 1.2-1.7 | ~100% |
| 30 | ~600 | ~0.5-1.0 | 1.2-1.7 | ~100% |
Table 2: Multiple Ascending Dose (MAD) Pharmacodynamics [1]
| Dose (mg, QD) | BTK Occupancy at Trough (Day 14) | BTK Occupancy Half-Life (h) |
|---|---|---|
| 1 | >90% | 115-154 |
| 3 | >95% | 115-154 |
| 10 | ~100% | 115-154 |
This protocol measures the functional inhibition of BTK by this compound using a basophil or mast cell degranulation assay, a direct readout of FcεRI signaling [2] [3].
1. Cell Preparation
2. Drug Treatment
3. Stimulation and Degranulation Measurement
4. Data Analysis
This mass spectrometry-based protocol directly quantifies the engagement of this compound with its BTK target in human whole blood or PBMCs, providing a direct PD biomarker [1].
1. Sample Lysis and Digestion
2. Immunoaffinity Enrichment and LC-MS/MS
3. Data Calculation
The following diagram summarizes the core experimental workflow for analyzing this compound's activity.
This compound represents a promising therapeutic strategy for autoimmune diseases by targeting BTK to disrupt Fc receptor signaling. The detailed protocols and quantitative data provided here offer a framework for its preclinical analysis. Its high potency, selectivity, and unique PK/PD profile support its continued clinical investigation [1] [6].
Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. BTK is a crucial signaling molecule not only in B-cells but also in the RANK (Receptor Activator of NF-κB) pathway in osteoclast precursors [1] [3]. Osteoclasts are the primary bone-resorbing cells, and their overactivity is implicated in bone destruction in rheumatoid arthritis and osteoporosis [4]. Inhibiting BTK in osteoclast precursors can potentially suppress their differentiation and bone-resorbing activity, making this compound a candidate for investigating bone-protective therapies [1].
This protocol outlines the assessment of this compound's effects on human osteoclast differentiation and function in vitro.
Table 1: Summary of this compound Treatment and Key Reagents
| Parameter | Specification | Rationale / Reference |
|---|---|---|
| This compound Dose Range | 1 nM - 100 nM | Based on Phase I data showing rapid & high BTK occupancy at low doses [1]. |
| Vehicle Control | DMSO (concentration-matched) | Standard practice for small molecule inhibitors dissolved in DMSO. |
| Key Cytokines | M-CSF (20 ng/mL) & RANKL (30 ng/mL) | Essential and sufficient for osteoclast differentiation [4]. |
| Culture Duration | 9 - 14 days | Typical time for human OC differentiation & pit formation [4]. |
| Functional Readout | Resorption pit area on CaP-coated plates | Direct measure of osteoclast bone-degrading activity [4]. |
Table 2: Expected Outcomes and Interpretation
| Observation | Interpretation |
|---|---|
| Dose-dependent ↓ in pit area | Confirms inhibition of osteoclast function via BTK. |
| ↓ Number of TRAP+ multinucleated cells | Indicates suppression of osteoclast differentiation. |
| ↓ Expression of TRAP, Cathepsin K | Molecular confirmation of inhibited differentiation. |
| No change vs. vehicle control | Suggests BTK inhibition may not be critical in this model. |
Table 3: Key Characteristics of this compound from Phase I Clinical Data
| Property | Value / Finding | Clinical Relevance |
|---|---|---|
| BTK Occupancy | 100% after single 10 mg dose [1] | High level of target engagement at low dose. |
| BTK Occupancy Half-Life | 115 - 154 hours [1] | Prolonged pharmacodynamic effect beyond plasma exposure. |
| Plasma Half-Life | 1.2 - 1.7 hours [1] | Rapid clearance from plasma. |
| Safety Profile | Well tolerated; most AEs mild/moderate [1] | Supports its use in clinical development. |
The diagram below illustrates the proposed signaling pathway through which this compound is expected to inhibit osteoclast differentiation, based on its known mechanism and the biology of the RANKL pathway.
The proposed protocol leverages the established high potency and selectivity of this compound to investigate BTK inhibition in osteoclastogenesis. The clinical pharmacodynamic data, particularly the prolonged BTK occupancy despite a short plasma half-life, suggests that effective inhibition in this assay is achievable with low nanomolar concentrations and intermittent dosing [1]. This application note provides a solid foundation for researchers to explore the potential of this compound in modulating bone biology and treating bone-resorptive diseases.
This compound (BMS-986195) is an oral, small-molecule, covalent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). It was designed to form a covalent bond with the cysteine-481 (Cys481) residue in the active site of BTK [1] [2].
The following table summarizes safety, pharmacokinetic (PK), and pharmacodynamic (PD) data from a Phase I study in healthy participants, which are crucial for establishing a baseline profile [1] [4]:
| Parameter | Findings |
|---|---|
| Dosing Range (Single Dose) | 0.3 mg to 30 mg |
| Dosing Range (Multiple Dose) | 0.3 mg to 10 mg, once daily for 14 days |
| Safety & Tolerability | Well tolerated; majority of adverse events were mild to moderate. |
| Plasma Half-life (t₁/₂) | 1.2 - 1.7 hours (rapidly cleared from plasma). |
| Time to Max Concentration (Tₘₐₓ) | Within 1 hour after dosing. |
| BTK Occupancy Half-life | 115 - 154 hours (approaching 5-6 days). |
| Key PD Finding | 100% BTK occupancy achieved after a single 10 mg dose. |
The disconnect between the short plasma half-life and the prolonged BTK occupancy half-life is a critical feature of covalent BTK inhibitors. The pharmacodynamic effect (BTK inactivation) persists long after the drug is cleared from the bloodstream [1] [4].
While direct off-target mitigation guides aren't available, the data implies that this compound's high intrinsic selectivity is its primary mitigation strategy. For your experiments, consider these factors:
The following diagram illustrates the core mechanism of this compound and the key experimental workflow used to validate its activity in clinical studies, which you can adapt for your research.
Based on the gathered information, here are answers to questions researchers might have:
Q: What is the evidence for this compound's selectivity?
Q: How long does the biological effect of this compound last after a single dose?
Q: What is the best way to measure target engagement of this compound in my experiments?
The core pharmacodynamic (PD) assay for branebrutinib in clinical trials was a mass spectrometry assay that measured drug-occupied and free Bruton's Tyrosine Kinase (BTK) [1]. This method was used to determine the percentage of BTK occupancy, which is the key indicator of the drug's biological activity.
The workflow and rationale behind this assay are summarized in the diagram below:
The mass spectrometry assay successfully generated high-resolution data, revealing important pharmacokinetic (PK) and pharmacodynamic (PD) relationships for this compound.
| Parameter | Finding from Phase I Study | Experimental Context |
|---|---|---|
| BTK Occupancy Onset | 100% occupancy reached after a single 10-mg dose [1]. | Healthy participants; single ascending dose (SAD) panels. |
| BTK Occupancy Half-Life | Mean half-life of 115–154 hours (in MAD panels) [1]. | Healthy participants; multiple ascending dose (MAD) panels over 14 days. |
| Plasma Half-Life | 1.2—1.7 hours; dropped to undetectable levels within 24 hours [1]. | Explained the sustained PD effect despite short plasma presence. |
| Key PD Finding | BTK occupancy decayed predictably over time, maintaining pharmacodynamic effects after plasma levels became undetectable [1]. | Supported a once-daily oral dosing strategy. |
The published literature describes the assay type and its application but lacks granular technical details. To obtain the specific protocols and troubleshooting guides you need, consider these approaches:
Here is a summary of clinically observed drug-drug interactions for your reference.
| Concomitant Medication | Dose | Affected Pathway/Transporter | Effect of this compound (9-10 mg QD) |
|---|---|---|---|
| Montelukast [1] | 10 mg | CYP2C8 | ( C_{\text{max}} ) ↑ 56%, AUC ↑ 27% |
| Digoxin [1] | 0.25 mg | P-glycoprotein (P-gp) | ( C_{\text{max}} ) ↑ 57%, AUC ↑ 21% |
| Methotrexate [1] | 7.5 mg | BCRP, OATP1B1/1B3, OAT1/3, MRP2/4 | No significant interaction |
| Rosuvastatin [1] | 10 mg | BCRP, OATP1B1/1B3 | No significant interaction |
| Pravastatin [1] | 40 mg | OATP1B1, OATP1B3 | No significant interaction |
| Caffeine [1] | 200 mg | CYP1A2 | No significant interaction |
| Flurbiprofen [1] | 50 mg | CYP2C9 | No significant interaction |
| Omeprazole [1] | 50 mg | CYP2C19 | No significant interaction |
| Midazolam [1] | 5 mg | CYP3A4 | No significant interaction |
| Ethinyl Estradiol [1] | 30 μg | CYP3A, CYP2C9, UGAT1A1, SULT1E1 | ( C_{\text{max}} ) ↑ 16%, AUC ↑ 17% |
| Norethindrone [1] | 1.5 mg | CYP3A4, CYP2C19 | ( C_{\text{max}} ) ↑ 10%, AUC ↑ 6% |
Which drug interactions require clinical attention? The interactions with montelukast (CYP2C8) and digoxin (P-gp) are considered potentially significant. It is recommended to monitor for increased exposure to these drugs and adjust their dosage if necessary [1].
Can this compound be co-administered with common statins? Yes. Studies show no clinically relevant interactions with pravastatin or rosuvastatin, indicating that co-administration is well-tolerated [1].
Is there an interaction between this compound and methotrexate? No. Clinical data indicates no significant interaction between this compound and methotrexate, which is often used in autoimmune conditions [1].
What is the overall DDI profile of this compound? this compound demonstrates a low overall DDI risk. No serious adverse events were reported in DDI studies, with all observed adverse events being mild to moderate in intensity [1].
This compound is a highly selective, irreversible small-molecule inhibitor that covalently binds to Bruton's tyrosine kinase (BTK) [1] [2]. It achieves sustained high BTK occupancy in humans despite a short plasma half-life, making it a potent agent for immune-mediated diseases [1]. Its high selectivity minimizes off-target effects, contributing to a cleaner safety profile [2].
While this compound's own safety profile is favorable, it's important to be aware of effects associated with the BTK inhibitor class. Hypertension is a common and serious side effect noted with several BTK inhibitors [3]. The proposed mechanisms are illustrated below.
For your research, here are the core methodologies used in the clinical DDI studies.
The table below summarizes key quantitative data for branebrutinib, which is crucial for designing experiments [1] [2].
| Parameter | Value / Finding | Notes / Context |
|---|---|---|
| BTK Inhibition (IC₅₀) | 0.1 nM | Cell-free assay; highly potent [2]. |
| BTK Occupancy | 100% after single 10 mg dose | Measured in human subjects; key pharmacodynamic marker [1]. |
| Plasma Half-life (Human) | 1.2 - 1.7 hours | Rapid clearance from plasma [1]. |
| BTK Occupancy Half-life | 115 - 154 hours | Prolonged pharmacodynamic effect despite short plasma half-life [1]. |
| Oral Bioavailability | 46% - 100% | Varies by species (e.g., 100% in mice, 46% in monkeys) [2]. |
| Brain Penetration | < 5% of plasma concentration | Observed in mice, rats, and dogs; a key limitation [2]. |
| P-gp Substrate | No | Does not appear to be transported by P-glycoprotein [3]. |
| P-gp Inhibitor | Yes | Can inhibit P-gp function, reversing multidrug resistance in cancer cells [3]. |
A consistent finding across preclinical studies is that this compound has very low brain penetration, measured at less than 5% of its plasma concentration [2]. Interestingly, evidence suggests this compound is not a substrate for P-glycoprotein (P-gp), a major efflux transporter that often limits drug access to the brain [3]. In fact, this compound can inhibit P-gp [3].
This indicates that its poor brain penetration is due to other properties. Therefore, formulation strategies should focus on improving intrinsic permeability rather than just inhibiting efflux transporters.
Here are methodologies adapted from the literature to measure key aspects of this compound's activity and distribution.
Since drug levels in plasma are transient, measuring BTK occupancy in tissues is a more reliable method to confirm target engagement [1].
(1 - [Free BTK / (Free BTK + Occupied BTK)]) * 100 [1].This protocol demonstrates this compound's efficacy in a peripheral tissue (liver) and can be adapted to study other organs [4].
The following diagram illustrates the signaling pathways involved in this hepatic injury model and the points where this compound (BRB) acts.
Q1: The plasma half-life of this compound is very short. Does this mean its effect is brief? No. This compound covalently binds to BTK. While the drug itself clears from plasma rapidly (half-life of 1.2-1.7 hours), the inactivation of the BTK protein is sustained. The half-life of BTK occupancy decay is much longer (115-154 hours), meaning pharmacodynamic effects persist long after the drug is undetectable in plasma [1].
Q2: Is this compound a substrate for major drug transporters like P-gp? Available evidence indicates this compound is not a substrate for P-glycoprotein (P-gp) and is equally cytotoxic to both drug-sensitive and P-gp-overexpressing multidrug-resistant cells. In fact, it acts as a P-gp inhibitor itself [3]. Its poor brain penetration is likely due to other physicochemical properties.
Q3: How can I confirm this compound is engaging its target in my experimental system? Do not rely solely on plasma drug concentrations. The most direct method is to use a mass spectrometry-based BTK occupancy assay that measures the ratio of bound to unbound BTK in tissue samples or immune cells, as described in the protocol above [1].
Q4: How does this compound's mechanism differ from other BTK inhibitors like fenebrutinib? this compound is a covalent, irreversible inhibitor that binds to the Cys481 residue of BTK [1] [2]. In contrast, fenebrutinib is a non-covalent, reversible inhibitor [5]. This fundamental difference can impact selectivity, dosing regimens, and the potential for drug resistance.
The key methodology for monitoring BTK occupancy decay comes from the first-in-human Phase I study (NCT02705989) [1]. The study enrolled healthy participants into single-ascending dose (SAD), multiple-ascending dose (MAD), and Japanese multiple-ascending dose (JMAD) cohorts.
The following table summarizes the key quantitative findings on this compound's pharmacokinetics and BTK occupancy decay from the Phase I study [1]:
| Parameter | Single-Ascending Dose (SAD) Findings | Multiple-Ascending Dose (MAD) Findings |
|---|---|---|
| Doses Tested | 0.3 mg to 30 mg | 0.3 mg to 10 mg (for 14 days) |
| Plasma Half-life | 1.2 to 1.7 hours | 1.2 to 1.7 hours |
| Time to Max Plasma Concentration | Within 1 hour | Within 1 hour |
| BTK Occupancy | 100% occupancy reached after a single 10 mg dose | High occupancy maintained during dosing |
| BTK Occupancy Half-life | Not explicitly stated for SAD | 115 to 154 hours |
| Key Conclusion | Rapid absorption and high target engagement | PD effects persist long after plasma levels drop |
The diagram below illustrates the core concept of the experiment: despite the drug's rapid clearance from the bloodstream, its covalent binding to BTK results in a prolonged pharmacodynamic effect.
What is the significance of the long BTK occupancy half-life? The long half-life of BTK occupancy is a crucial feature of covalent BTK inhibitors. It means that the pharmacodynamic effect (BTK inhibition) is maintained long after the drug has been cleared from the bloodstream. This allows for sustained target suppression even with once-daily dosing, despite the drug's short plasma half-life [1].
How does this compound's selectivity impact its use? this compound was designed as a highly selective covalent inhibitor, demonstrating >5000-fold selectivity for BTK over 240 other kinases [1]. High selectivity is critical for minimizing off-target effects, which is especially important when developing drugs for chronic inflammatory diseases where the safety threshold is higher than in oncology [2].
What are the common challenges in BTK occupancy assays? A primary challenge is distinguishing between truly free BTK and drug-bound BTK. The cited study overcame this by using a mass spectrometry-based assay that can directly quantify the ratio of occupied to unoccupied BTK, providing a more accurate measure of target engagement than indirect methods [1].
Branebrutinib is a covalent Bruton's Tyrosine Kinase (BTK) inhibitor. Based on an analysis of current research, the relationship between this compound and P-gp can be summarized as follows:
| Aspect | Current Evidence & Implication |
|---|---|
| Direct Evidence | No published studies directly demonstrate that P-gp overexpression causes resistance to this compound. |
| Interaction Profile | Clinical DDI studies show this compound is a weak inhibitor of P-gp, but do not confirm if it is a P-gp substrate [1]. |
| Theoretical Risk | The molecular structure of this compound shares characteristics with known P-gp substrates. P-gp can recognize and efflux a wide range of chemically diverse compounds [2] [3]. |
| Practical Implication | The possibility that this compound is a P-gp substrate cannot be ruled out and should be a primary line of investigation in experimental models. |
This relationship can be visualized through the following mechanism:
To definitively determine if P-gp overexpression is causing resistance in your models, the following experimental approaches are recommended.
1. Accumulation and Efflux Assays This is a direct method to see if P-gp is pumping this compound out of cells.
2. Cytotoxicity and Resistance Reversal Assays This tests whether inhibiting P-gp can restore this compound's cell-killing effect.
If your experiments confirm that P-gp contributes to resistance, here are potential strategies to consider, drawing from general research on P-gp:
| Strategy | Mechanism | Example(s) |
|---|---|---|
| P-gp Inhibition | Co-administration with a P-gp inhibitor to block the efflux pump. | Tariquidar, Elacridar (3rd gen inhibitors) [2]. |
| Drug Repositioning | Using existing drugs that show "collateral sensitivity" against P-gp-overexpressing cells. | Tamoxifen induces oxidative stress in P-gp-rich cells [4]. Crizotinib selectively targets them [5]. |
| Dosage Regimen Adjustment | Modifying dosing schedules to achieve higher, transient plasma concentrations that may saturate the efflux pump. | Requires detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling [2]. |
Q1: What is P-gp and why is it important in drug development? A1: P-glycoprotein (P-gp) is an ATP-dependent efflux pump that protects cells by exporting toxins and drugs. In cancer and other cells, its overexpression can pump out chemotherapeutic and targeted agents, leading to Multidrug Resistance (MDR) and treatment failure [2] [3]. It is also a key component of the blood-brain barrier, limiting drug delivery to the brain [6].
Q2: Besides this compound, which other drugs are known P-gp substrates? A2: Many clinically used drugs are P-gp substrates, including:
Q3: What are the key signaling pathways that regulate P-gp expression? A3: Several pathways can transcriptionally upregulate P-gp, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways. Conversely, the p38 MAPK pathway can negatively regulate it. Transcription factors like p53, NF-κB, and YB-1 also bind to the ABCB1 promoter to enhance its expression [3].
I hope this structured and referenced information provides a solid foundation for your technical support center. The experimental guides should allow you and your team to systematically investigate the role of P-gp in your specific models.
What is the fundamental mechanism of action of this compound? this compound is a potent, highly selective, oral, small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK). It irreversibly binds to the cysteine 481 (Cys481) residue in the active site of BTK, leading to rapid inactivation of the enzyme [1] [2] [3]. It has demonstrated over 5,000-fold selectivity for BTK over 240 other kinases, with only four related Tec family kinases showing less than 5,000-fold selectivity [1].
What are the key pharmacokinetic (PK) and pharmacodynamic (PD) characteristics? The following table summarizes the primary PK/PD data from a Phase I study in healthy participants [1]:
| Parameter | Value or Observation |
|---|---|
| Absorption | Rapidly absorbed |
| Tmax (Time to Cmax) | Within 1 hour |
| Plasma Half-life | 1.2 - 1.7 hours |
| Time to Undetectable Plasma Levels | Within 24 hours |
| BTK Occupancy Half-life | 115 - 154 hours |
| BTK Occupancy after 10 mg dose | 100% after a single dose |
This data highlights the key feature of this compound: despite a very short plasma half-life, it achieves rapid and sustained BTK occupancy due to its covalent, irreversible binding mechanism and the long half-life of the BTK protein itself [1].
How is BTK occupancy measured and interpreted? A specific mass spectrometry assay was used in clinical studies to measure the ratio of drug-occupied to free BTK, providing high-resolution data on target engagement [1].
What are the primary in vivo efficacy models for this compound? Robust in vivo efficacy of this compound was demonstrated in murine models of immune-mediated diseases, which are standard for evaluating BTK inhibitors [1]:
How does this compound compare to other BTK inhibitors in development? this compound is a covalent (irreversible) inhibitor. Other BTK inhibitors, like fenebrutinib (Roche), are non-covalent and reversible [5]. This fundamental difference impacts drug-target residence time and the potential to overcome certain resistance mutations. The table below compares key agents:
| Inhibitor | Binding Mechanism | Key Development Stage (in autoimmune focus) | Notable Characteristics |
|---|---|---|---|
| This compound | Covalent / Irreversible | Phase I (Healthy Volunteer) [1] | High selectivity, rapid target occupancy |
| Fenebrutinib | Non-covalent / Reversible | Phase III (Multiple Sclerosis) [5] | CNS-penetrant |
| Zanubrutinib | Covalent / Irreversible | Approved for hematologic malignancies; tested in COVID-19 [6] [7] | High selectivity, lower incidence of off-target AEs |
| Evobrutinib | Covalent / Irreversible | Phase III (Multiple Sclerosis) [3] | First BTKi reported in clinic for MS |
What should I consider when interpreting PK/PD data for this compound?
| Feature | Branebrutinib | Ibrutinib |
|---|---|---|
| BTK Inhibition | Irreversible (covalent); binds Cys481 residue [1] [2] | Irreversible (covalent); binds Cys481 residue [3] [4] |
| Reported Selectivity for BTK | >5,000-fold selective over kinases outside Tec family [1] [2] | Broader kinome inhibition; less selective [3] |
| Off-Target Kinases | Tec family kinases (with 9 to 1010-fold lower selectivity within the family) [2] | Other Tec family kinases, EGFR, JAK3, Her2, Blk, ITK [3] |
| Clinical Implications | Potentially improved safety by minimizing off-target effects (inferred from selectivity profile). | Off-target effects linked to clinical adverse events (e.g., rash, diarrhea, atrial fibrillation) [3]. |
The selectivity profiles are established through distinct experimental approaches.
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the specific point where both this compound and ibrutinib act. This visual can help contextualize their primary mechanism of action.
The table below summarizes the available clinical and pharmacological data for several BTK inhibitors.
| Inhibitor Name | Therapeutic Area | Clinical Status & Key Efficacy Findings | Key Pharmacological Data |
|---|---|---|---|
| Branebrutinib | Autoimmune diseases (RA, SLE, pSS) [1] | Phase 2 trials for SLE, pSS, and RA; results not yet reported [1]. Phase 1 showed it was well-tolerated in healthy participants [2]. | Rapid absorption (Tmax <1 hr), short plasma half-life (1.2-1.7 hr) [2]. Achieved 100% BTK occupancy after a single 10 mg dose [2]. BTK occupancy half-life: 115-154 hours [2]. |
| Zanubrutinib | Hematologic malignancies (CLL, MCL, WM) [3] | Approved for MCL and WM; superior PFS vs. ibrutinib in R/R CLL in ALPINE trial [4] [5]. | Maintains plasma levels above the IC50 for 24 hours [5]. |
| Acalabrutinib | Hematologic malignancies (CLL, MCL) [3] | Approved for CLL and MCL; improved PFS vs. rituximab-idelalisib/bendamustine in R/R CLL (ASCEND trial) [4] [5]. | Improved selectivity profile compared to ibrutinib [6]. |
| Ibrutinib | Hematologic malignancies (CLL, MCL, WM, etc.) [3] | First-in-class, approved for multiple B-cell malignancies; durable responses but associated with off-target AEs [6] [3]. | Broad inhibitory activity across the TEC kinase family and other off-target kinases (e.g., EGFR), linked to AEs [7] [8]. |
While no studies directly compare this compound with other drugs, a 2025 study used a Matching-Adjusted Indirect Comparison (MAIC) to evaluate zanubrutinib versus acalabrutinib in relapsed/refractory Chronic Lymphocytic Leukemia (R/R CLL) [4] [9] [5]. The following table outlines the core methodology and results.
| Aspect | Details |
|---|---|
| Study Design | Unanchored Matching-Adjusted Indirect Comparison (MAIC) [5]. |
| Data Sources | Zanubrutinib data: Individual Patient Data (IPD) from the ALPINE trial (Phase III, vs. ibrutinib) [5]. Acalabrutinib data: Aggregate data from the ASCEND trial (Phase III, vs. rituximab-idelalisib/bendamustine) [5]. | | Methodology | IPD from the zanubrutinib arm was statistically re-weighted to match the baseline patient characteristics of the acalabrutinib arm from ASCEND. This created a balanced, simulated population for comparison [5]. | | Key Outcomes | Progression-Free Survival (PFS): Zanubrutinib showed a significant improvement (HR=0.68; 95% CI: 0.46-0.99) [4] [5]. Overall Survival (OS): A trend towards improvement with zanubrutinib (HR=0.60; 95% CI: 0.35-1.02) was not statistically significant [4] [5]. Complete Response (CR): Zanubrutinib was associated with significantly higher odds of CR (OR=2.90; 95% CI: 1.13-7.43) [4] [5]. |
BTK inhibitors work by blocking a key enzyme in signaling pathways crucial for B-cell and myeloid cell activation [3]. The diagram below illustrates this mechanism.
The mechanism of different BTK inhibitors varies, primarily in their selectivity:
The current data landscape suggests the following:
The table below summarizes the safety data from available clinical trial results.
| Aspect | Branebrutinib | Placebo | Context and Notes |
|---|---|---|---|
| Overall Tolerability | Well tolerated [1] | Well tolerated [1] | Based on a Phase I study in healthy participants. |
| Common Adverse Events (AEs) | Mild to moderate AEs [1] | Mild to moderate AEs [1] | The nature of the specific AEs was not detailed in the available results. |
| Serious Adverse Events (SAEs) | One SAE led to discontinuation [1] | Not reported [1] | Occurred in a single participant; the study concluded the drug was well tolerated. |
| Notable Safety Findings | No notable safety findings [1] | Not applicable | The lack of notable findings supported further clinical development. |
The safety profile of this compound is derived from specific clinical trial designs and assessment methods.
This compound's mechanism and target provide context for its clinical investigation.
The diagram below illustrates how this compound inhibits this key signaling node.
Phase I safety data supported the advancement of this compound into later-stage trials for specific autoimmune indications.
Based on the existing clinical data:
| Inhibitor Name (Generation) | Binding Mechanism | Key Occupancy & Pharmacodynamic Data | Key PK & Clinical Findings |
|---|
| Branebrutinib (Investigational) | Covalent, Irreversible [1] | • 100% BTK occupancy reached after a single 10 mg dose [1]. • Occupancy half-life: 115–154 hours (in MAD panels) [1]. | • Plasma half-life: ~1.2–1.7 hours; drops to undetectable levels within 24 hours [1]. • Supported for further clinical development due to high occupancy and lack of notable safety findings [1]. | | Ibrutinib (1st Gen) | Covalent, Irreversible [2] | • N/A (Data not provided in search results) | • Associated with bleeding, atrial fibrillation, and hypertension; resistance can develop [3]. | | Acalabrutinib (2nd Gen) | Covalent, Irreversible [2] | • N/A (Data not provided in search results) | • More favorable safety profile than ibrutinib [3]. | | Zanubrutinib (2nd Gen) | Covalent, Irreversible [2] | • N/A (Data not provided in search results) | • Lower rates of hypertension and atrial fibrillation than ibrutinib [3]. | | Pirtobrutinib (3rd Gen) | Non-covalent, Reversible [4] [3] | • N/A (Data not provided in search results) | • Active against C481-mutant BTK, overcoming resistance to covalent inhibitors [4]. • Lower rate of side effects (e.g., fatigue, diarrhea) [3]. |
The key data on this compound's BTK occupancy comes from a first-in-human, double-blind, placebo-controlled Phase I study (NCT02705989) [1].
The following diagram illustrates the key mechanistic differences between covalent and non-covalent BTK inhibitors, which underpin their clinical profiles.
This compound's profile offers several potential advantages for drug development, though its clinical fate relative to other inhibitors is not yet clear from the available data.
The table below summarizes the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and other BTK inhibitors for cross-comparison.
| Parameter | This compound | Zanubrutinib | Acalabrutinib | Ibrutinib |
|---|---|---|---|---|
| Primary Mechanism | Potent, highly selective, covalent inhibitor of BTK [1] | Covalent BTK inhibitor [2] [3] | Covalent BTK inhibitor [3] | Covalent BTK inhibitor [3] |
| Plasma Half-life | 1.2 - 1.7 hours [1] | 2 - 4 hours [2] | 0.6 - 2.8 hours [2] | 4 - 6 hours [2] |
| Time to Cmax (Tmax) | Within 1 hour [1] | Information missing | Information missing | Information missing |
| Key PD Measure | BTK Occupancy [1] | BTK Occupancy [2] | BTK Occupancy [2] | BTK Occupancy [2] |
| BTK Occupancy Half-life | 115 - 154 hours [1] | Information missing | Information missing | Information missing |
| Dosing for High RO | Single 10 mg dose reached 100% BTK occupancy [1] | Sustained high occupancy at 160 mg twice daily [2] | Sustained high occupancy at standard dose [2] | Sustained high occupancy at standard dose [2] |
| Selectivity | >5000-fold selective for BTK over 240 other kinases [1] | Designed for high selectivity [3] | Designed for high selectivity [3] | Broader off-target activity [3] |
Supporting data in the table comes from specific experimental protocols in clinical and preclinical studies.
This diagram illustrates the primary signaling pathway BTK inhibitors target and their mechanism of action at the molecular level.
The diagram above shows the B Cell Receptor (BCR) signaling cascade. Upon activation, SYK kinase phosphorylates BTK, which then translocates to the cell membrane and is fully activated. Active BTK drives downstream pathways leading to B-cell proliferation and survival [3]. Covalent BTK inhibitors like this compound bind irreversibly to the cysteine 481 (Cys481) residue in BTK's active site, preventing its activity [1] [4].
This compound (BMS-986195) is a potent, highly selective, oral, small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK) developed by Bristol-Myers Squibb [1] [2]. It is designed to rapidly inactivate BTK, a key enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the pathology of various autoimmune diseases [1] [3].
The table below summarizes key findings from a Phase I healthy participant study, which supported its further clinical development.
| Aspect | Findings from Phase I Study |
|---|---|
| Study Identifier | NCT02705989 [1] |
| Design | Randomized, double-blind, placebo-controlled; Single & Multiple-Ascending Dose (SAD/MAD) [1] |
| Key Safety Result | Well tolerated; majority of adverse events (AEs) were mild/moderate. One serious AE led to discontinuation [1]. |
| Pharmacokinetics (PK) | Rapid absorption (max concentration in <1 hr); short plasma half-life (1.2-1.7 hrs); dropped to undetectable levels within 24 hrs [1]. |
| Pharmacodynamics (PD) | Rapid and high BTK occupancy (100% after single 10mg dose); prolonged PD effect despite short plasma half-life (BTK occupancy half-life: 115-154 hrs) [1] |
| Conclusion | The rapid BTK inactivation and lack of notable safety findings supported further clinical development [1]. |
The most relevant study for evaluating this compound's efficacy against autoimmune diseases is the Master Protocol IM014-029 (NCT04186871) [4] [5]. This was a comprehensive, randomized, placebo-controlled, double-blind, multicenter study designed to assess this compound in three distinct autoimmune conditions.
The table below outlines the design of this completed trial, which directly compared this compound to a placebo control, all while participants continued standard background therapies.
| Trial Element | Description |
|---|---|
| Overall Study Design | A master protocol with three sub-protocols for SLE, pSS, and RA [4]. |
| Conditions Studied | Active Systemic Lupus Erythematosus (SLE), Moderate-to-Severe Primary Sjögren's Syndrome (pSS), Active Rheumatoid Arthritis (RA) [4]. |
| Key Comparator | Placebo (all participants also received standard background therapy, e.g., methotrexate in RA) [4]. |
| Population | ~185 participants aged 16-65 with active, moderate-to-severe disease [4]. |
| Treatment Duration | Up to 24 weeks in the double-blind period [4]. |
| Primary Goal | To evaluate the safety and effectiveness of this compound treatment compared to placebo [4]. |
| Status | Completed (Study end date: December 2022). Results are not yet posted on the clinical trials website [5]. |
BTK is a critical enzyme in B cell receptor and Fc receptor signaling pathways. Its inhibition can modulate B cell activation, autoantibody production, and the function of other immune cells like monocytes and macrophages, which are drivers of inflammation and tissue damage in autoimmune diseases [1] [6] [3]. The following diagram illustrates the rationale for targeting BTK.
The definitive efficacy and safety data for this compound versus its control are anticipated to come from the completed Phase II trial (NCT04186871). To access this information when it becomes available, you can:
| Feature | Experimental Data for this compound | Typical Reversible Inhibitor Characteristic (for contrast) |
|---|---|---|
| Mechanism of Action | Irreversible covalent binding [1] [2] | Reversible, non-covalent binding |
Key Efficiency Metric (kinact/KI) |
Strategy focused on optimizing this ratio for rapid, systemic inactivation [3] | Not applicable (no kinact parameter) |
| BTK Occupancy | 100% occupancy reached after a single 10 mg dose [1] | Directly tied to drug plasma concentration |
| Occupancy Half-Life | 115–154 hours (showing slow decay post-dosing) [1] | Typically short, mirrors drug's pharmacokinetic half-life |
| Plasma Half-Life | 1.2–1.7 hours (rapidly cleared) [1] | Must remain in circulation to exert effect |
| Impact of Mechanism | Sustained target suppression after drug clearance ("hit-and-run" effect) [1] | Target inhibition only while drug concentration is maintained |
Key experiments from the Phase I study (NCT02705989) demonstrate this compound's covalent efficiency [1].
BTK is a critical enzyme in hematopoietic cells, and its inhibition by this compound impacts multiple signaling pathways involved in immune cell activation and inflammation [1] [4]. The diagram below illustrates the key pathways and the point of inhibition.
The experimental workflow for characterizing a covalent inhibitor like this compound involves several key steps to confirm its mechanism and efficiency, as shown in the following logic flow.
The covalent efficiency of this compound offers distinct potential advantages for treating autoimmune diseases [1] [3].
This compound has advanced into Phase II clinical studies for autoimmune indications including systemic lupus erythematosus (SLE), Sjogren's Syndrome, and Atopic Dermatitis [5].
The table below summarizes the key characteristics of branebrutinib based on the available search results.
| Feature | Description | Experimental Support & Context |
|---|---|---|
| Binding Mode | Covalent-irreversible inhibitor [1] | Forms a permanent bond with cysteine 481 (Cys481) in the BTK active site [2]. |
| In Vitro Potency | Highly potent; rapid BTK inactivation [1] | In human blood, it inhibits BTK activity and suppresses B-cell functions (e.g., IL-6 production, CD86 expression) [1]. |
| Kinase Selectivity | >5,000-fold selective for BTK over 240 other kinases outside the Tec family [2] [1] | Shows high selectivity, though it has lower selectivity (9- to 1010-fold) within the Tec kinase family itself (includes TEC, ITK, BMX, TXK) [2] [1]. |
| Cellular Assay | Inhibition of IL-6 and CD86 in B-cells; inhibition of TNF-α in myeloid cells [1] | Cellular BTK pathway inhibition was determined in human blood B cells and basophils [3]. |
| In Vivo Efficacy | Robust efficacy in mouse models of rheumatoid arthritis and lupus nephritis [1] | Doses as low as 0.2-0.5 mg/kg achieved ≥90% BTK occupancy and protected against disease symptoms [2] [1]. |
| Clinical PK/PD | Rapid absorption (Tmax <1 hr), short plasma half-life (1.2-1.7 hr), long BTK occupancy half-life (115-154 hr) [2] | A single 10 mg dose achieved 100% BTK occupancy in healthy humans. PD effects persist after the drug is cleared from plasma [2]. |
For the key experiments cited in the table, here is a more detailed look at the methodologies used.
While a direct head-to-head comparison for this compound is not available in the search results, one study provides a valuable benchmark by comparing several other BTK inhibitors under the same conditions [3].
The rationale for developing this compound for autoimmune diseases lies in BTK's central role in key immune cell signaling pathways. The diagram below illustrates these pathways.
BTK functions as a critical signaling node downstream of multiple receptors implicated in autoimmune disease pathology [2] [4]:
Early-phase clinical trials indicate that this compound has a profile suitable for further investigation in autoimmune conditions.
The table below summarizes key characteristics and available data for branebrutinib.
| Property | This compound (BMS-986195) |
|---|---|
| Status | Investigational (clinical trials for autoimmune diseases) [1] [2] |
| Mechanism | Potent, highly selective, covalent (irreversible) inhibitor of Bruton's Tyrosine Kinase (BTK) [3] [4] [5] |
| Key Pharmacologic Advantage | Rapid systemic inactivation of BTK at very low doses due to high potency and favorable PK/PD properties [3] [4] |
| Selectivity | >5000-fold selectivity for BTK over 240 other kinases; high selectivity within Tec kinase family [3] |
| Half-Life (Plasma) | ~1.2 - 1.7 hours (short). Rapidly absorbed (Tmax ~1 hour) [3] |
| Key PK/PD Finding | Rapid and high BTK occupancy (100% after single 10 mg dose) maintained long after plasma clearance (BTK occupancy half-life: 115-154 hours) [3] |
| Phase 1 Safety (Healthy Subjects) | Well-tolerated. Most adverse events were mild/moderate. One serious AE led to discontinuation [3] |
Here is a deeper dive into the key experiments and methodologies that generated the data above.
This was the core pharmacodynamic (PD) method used in the Phase 1 study to measure drug action directly [3].
The high selectivity of this compound was established before human trials [3].
The following diagram illustrates the strategic role of BTK in immune signaling and how this compound exerts its effect.
The table below summarizes the primary endpoints and validation methodologies from the foundational Phase I clinical trial for branebrutinib (NCT02705989). This study established the core safety, pharmacokinetic (PK), and pharmacodynamic (PD) markers used to evaluate the drug in its early development [1] [2].
Table 1: Key Endpoints and Validation from this compound Phase I Trial
| Endpoint Category | Specific Metrics | Validation Method & Key Findings |
|---|---|---|
| Safety & Tolerability | Incidence of adverse events (AEs), serious AEs, laboratory abnormalities, vital signs, ECG [1] [2]. | Standard clinical monitoring. Result: this compound was well tolerated, with most AEs being mild to moderate [1] [2]. |
| Pharmacokinetics (PK) | Maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), half-life (t½) [1] [2]. | Validated bioanalytical method (e.g., LC-MS/MS). Result: Rapid absorption (Tmax <1 hr), short plasma half-life (1.2-1.7 hr) [1] [2]. |
| Pharmacodynamics (PD) / Target Engagement | BTK occupancy in peripheral blood mononuclear cells (PBMCs) [1] [2]. | Novel target occupancy assay using peptide immunocapture and liquid chromatography-mass spectrometry (LC-MS). Measures both drug-bound and free BTK [1]. |
| Key PD Results | - | Result: 100% BTK occupancy achieved after a single 10 mg dose. BTK occupancy half-life was 115-154 hours, indicating sustained target engagement despite rapid plasma clearance [1] [2]. |
The BTK occupancy assay is a central and validated biomarker for this compound. The methodology from the Phase I study is outlined below [1].
1. Sample Collection: Blood samples were collected from healthy participants at predetermined time points before and after dosing.
2. Cell Processing: Peripheral blood mononuclear cells (PBMCs) were isolated from the whole blood.
3. Target Protein Analysis:
- The BTK protein was immunocaptured from the PBMC lysates.
- The captured BTK was digested with a protease (e.g., trypsin) to generate specific peptide fragments.
- A signature peptide containing the cysteine residue (Cys481) that this compound covalently binds to was analyzed.
- The ratio of the drug-bound signature peptide to the total signature peptide (bound + free) was quantified using liquid chromatography-mass spectrometry (LC-MS).
4. Data Calculation: BTK occupancy percentage was calculated as: (Amount of bound BTK peptide / Total amount of BTK peptide) × 100.
This direct measurement of covalent binding provides high-resolution data on the drug's target engagement and its duration, which is more informative than just plasma drug concentrations [1].
The following diagram illustrates this experimental workflow.
While a direct comparison of clinical trial endpoints is not available in the search results, this compound can be contextually positioned against other BTK inhibitors based on its distinct properties.
Table 2: Contextual Comparison of BTK Inhibitor Characteristics
| Feature | This compound | Ibrutinib (1st Gen) | Zanubrutinib (2nd Gen) |
|---|---|---|---|
| Primary Indications (Approved/Studied) | Autoimmune diseases (RA, SLE, pSS) [3]. | B-cell malignancies, chronic graft-versus-host disease [4]. | B-cell malignancies (CLL, MCL, WM) [4]. |
| Key Differentiating Property | Very short plasma half-life (1.2-1.7 hr) but very long BTK occupancy half-life (~5-6 days) [1] [2]. | Longer plasma half-life (~4-8 hours) with continuous target coverage [4]. | Designed for continuous target coverage [4]. |
| Clinical Implication | Sustained pharmacodynamic effect may allow for flexible dosing schedules and potentially reduce off-target toxicity risks related to continuous plasma exposure [1] [5] [2]. | - | In high-risk CLL, shown to be more efficacious than ibrutinib [4]. |
The development of this compound highlights several key points for researchers designing clinical trials for covalent inhibitors:
The primary clinical data comes from a Phase I, double-blind, placebo-controlled study (NCT02705989) conducted in a single center in Australia [1].
The following diagram illustrates the role of Bruton's Tyrosine Kinase (BTK) in immune cell signaling and how this compound inhibits this pathway.
This compound is a potent, highly selective, oral, small-molecule, covalent inhibitor of BTK [1]. As shown in the diagram, it works by forming a permanent covalent bond with a cysteine residue (Cys481) in the BTK active site, thereby rapidly inactivating the enzyme and shutting down downstream signaling [1].
It is important to interpret this compound's development pathway within the broader challenges of translating animal research to human therapies.
The BTK inhibitor landscape is evolving rapidly. The table below contextualizes this compound among other BTK inhibitors.
| BTK Inhibitor | Type / Generation | Primary Indications (Approved or in Trials) | Key Differentiating Notes |
|---|---|---|---|
| Ibrutinib | 1st Generation / Covalent | B-cell malignancies [4] [5] | Has known off-target effects leading to safety concerns (e.g., bleeding, atrial fibrillation), limiting its use in chronic autoimmune diseases [6]. |
| Fenebrutinib | 2nd Generation / Non-covalent, Reversible | Autoimmune diseases (e.g., Multiple Sclerosis) [7] | CNS-penetrant. Recent Phase III trials in MS met primary endpoints [7]. |
| This compound | 2nd Generation / Covalent | Under investigation for autoimmune diseases [1] | Noted for its high selectivity, which may improve its safety profile [1] [6]. |